1,1,1,2,3,3,3-Heptafluoropropane
Description
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMFNYKEUDLDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042048 | |
| Record name | 2H-Perfluoropropane | |
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Molecular Weight |
170.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |
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| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
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Boiling Point |
-16.34 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.2 at 20 °C (Air = 1) | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
431-89-0 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | CAS Common Chemistry | |
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| Record name | Apaflurane [INN:BAN] | |
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| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |
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| Record name | 2H-Perfluoropropane | |
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| Record name | 1,1,1,2,3,3,3-heptafluoropropane | |
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| Record name | APAFLURANE | |
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| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-126.8 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of HFC-227ea for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Heptafluoropropane, known as HFC-227ea, is a hydrofluorocarbon that has garnered significant attention for its unique physicochemical properties. While widely recognized for its role as a fire suppressant, its utility extends into specialized research applications, most notably in the pharmaceutical industry as a propellant in metered-dose inhalers (MDIs). This guide provides a comprehensive overview of the core physicochemical properties of HFC-227ea, offering insights into its behavior and function in a research and development context.
Core Chemical and Physical Identity
HFC-227ea is a colorless and odorless liquefied compressed gas.[1][2] Chemically, it is 1,1,1,2,3,3,3-heptafluoropropane, with the chemical formula CF₃CHFCF₃.[2][3] This fluorinated hydrocarbon is non-flammable and possesses low toxicity, making it a safe option for various laboratory and industrial applications.[4] It is stored as a liquid under pressure and vaporizes upon release.[1][2]
A key characteristic of HFC-227ea is that it leaves no residue after evaporation, a critical attribute for applications involving sensitive equipment or formulations.[1][2][3] It is also electrically non-conductive.[2][5]
Table 1: Fundamental Physicochemical Properties of HFC-227ea
| Property | Value | Source(s) |
| Chemical Formula | CF₃CHFCF₃ | [2][3] |
| Molecular Weight | 170.03 g/mol | [2][5] |
| Appearance | Colorless, liquefied gas | [1][2] |
| Odor | Odorless | [1][2] |
| Boiling Point | -16.4 °C (2.5 °F) | [2][5] |
| Freezing Point | -131 °C (-204 °F) | [2][5] |
| Critical Temperature | 101.7 °C (215.1 °F) | [2] |
| Critical Pressure | 29.26 bar (424.7 psia) | [5][6] |
| Vapor Pressure @ 21°C (70°F) | 4.05 bar (58.8 psia) | [2] |
| Liquid Density @ 25°C (77°F) | 1.40 g/cm³ | [7] |
| Vapor Density (Air = 1) | 6.04 | [2] |
| Water Solubility @ 20°C (68°F) | 260 mg/L | [2][3] |
Thermodynamic and Transport Properties: The Foundation of Application
The performance of HFC-227ea in any application is fundamentally governed by its thermodynamic and transport properties. These characteristics dictate its phase behavior, heat transfer capabilities, and flow dynamics.
Thermodynamic Properties
Thermodynamic properties are crucial for understanding the energy transfer characteristics of HFC-227ea. For instance, its relatively low boiling point and high heat of vaporization contribute to its effectiveness as a propellant and a cooling agent.[8]
Table 2: Selected Thermodynamic Properties of HFC-227ea
| Property | Value | Source(s) |
| Heat of Vaporization at Boiling Point | 132.6 kJ/kg | [5] |
| Specific Heat, Liquid (Cp) @ 25°C (77°F) | 1.247 kJ/kg-°C | [5] |
| Specific Heat, Vapor (Cp) @ 25°C (77°F) and 1 atm | 0.8136 kJ/kg-°C | [5] |
Transport Properties
Transport properties, such as viscosity and thermal conductivity, influence the movement and distribution of HFC-227ea. In MDI applications, these properties affect the atomization of the formulation and the resulting particle size distribution of the aerosol. Research has shown that the thermal conductivity of liquid HFC-227ea decreases with increasing temperature, while pressure has the opposite effect. The viscosity of HFC-227ea has been measured over a range of temperatures to provide data for engineering and formulation design.[9]
Table 3: Selected Transport Properties of HFC-227ea
| Property | Value | Source(s) |
| Viscosity, Liquid @ 25°C (77°F) | 0.2442 cP | [5] |
| Thermal Conductivity, Liquid @ 25°C (77°F) | 0.0533 W/m-°C | [5] |
| Thermal Conductivity, Vapor @ 25°C (77°F) | 0.0127 W/m-°C | [5] |
Application in Pharmaceutical Research: A Propellant for Metered-Dose Inhalers
One of the most significant research applications of HFC-227ea is its use as a propellant in MDIs for the delivery of respiratory drugs.[3] It serves as a non-ozone-depleting alternative to the previously used chlorofluorocarbon (CFC) propellants.[3][4]
Rationale for Use in MDIs
The suitability of HFC-227ea for MDIs stems from several key properties:
-
Chemical Inertness: It is chemically stable and does not readily react with the active pharmaceutical ingredient (API) or other excipients in the formulation.[4]
-
Low Toxicity: It has a well-established safety profile, making it suitable for inhalation.[4][7]
-
Appropriate Vapor Pressure: Its vapor pressure is sufficient to generate a fine aerosol spray upon actuation of the MDI.[7]
-
Solubility Characteristics: HFC-227ea can be used to formulate both solution and suspension MDIs.[10] Its solvent properties can be modified with the addition of co-solvents like ethanol to dissolve the API or surfactants to aid in the dispersion of suspended drug particles.[10]
Formulation Considerations for HFC-227ea Based MDIs
The development of a stable and effective MDI formulation with HFC-227ea requires careful consideration of the interactions between the propellant, API, and any necessary excipients.
In solution MDIs, the API is fully dissolved in the propellant system. To enhance the solubility of APIs in HFC-227ea, a co-solvent such as ethanol is often incorporated. However, the concentration of the co-solvent must be carefully optimized, as it can impact the fine particle fraction (FPF) of the delivered dose. For example, in a study with a cyclosporine solution MDI, increasing the ethanol concentration from 0% to 10% (w/w) in HFC-227ea led to a decrease in the fine particle mass.[10]
For APIs that are not soluble in HFC-227ea, suspension formulations are developed. In this case, micronized drug particles are dispersed throughout the propellant. To ensure the physical stability of the suspension and prevent particle agglomeration, surfactants such as oleic acid may be added. The choice and concentration of the surfactant are critical to achieving a uniform and reproducible dose.
Experimental Workflow: Formulation of a Suspension MDI with HFC-227ea
Caption: A generalized workflow for the formulation and testing of a suspension-based metered-dose inhaler using HFC-227ea as a propellant.
Analytical Characterization of HFC-227ea and MDI Formulations
Rigorous analytical testing is essential to ensure the quality, safety, and efficacy of HFC-227ea and the final MDI product.
Pharmaceutical-grade HFC-227ea must meet stringent purity specifications, with typical purity exceeding 99.9%.[10] Gas chromatography (GC) is a primary technique for assessing the purity of HFC-227ea and quantifying any potential impurities.
Key quality control tests for HFC-227ea based MDIs include:
-
Dose Uniformity: This test ensures that each actuation delivers a consistent amount of the API.
-
Particle Size Distribution: The aerodynamic particle size distribution is a critical quality attribute as it determines the deposition of the drug in the respiratory tract. Techniques such as cascade impaction are used for this analysis.
-
Stability Testing: Formulations are stored under various temperature and humidity conditions to assess the long-term chemical and physical stability of the product.
Safety and Environmental Considerations
Laboratory Safety and Handling
HFC-227ea is considered to have low toxicity.[7] However, as a liquefied compressed gas, it should be handled with care in a well-ventilated area.[7] Direct contact with the liquid can cause frostbite.[7] Cylinders should be stored upright in a cool, dry place and protected from physical damage.[11]
Thermal Decomposition
At elevated temperatures, such as those encountered in a fire, HFC-227ea can decompose to form hazardous substances, including hydrogen fluoride (HF).[12] While these extreme conditions are not typical for most research applications, it is an important consideration for high-temperature experiments. Studies have shown that HFC-227ea begins to decompose at approximately 640°C.[8]
Environmental Impact
HFC-227ea does not contain chlorine or bromine and therefore has an ozone depletion potential (ODP) of zero.[2][3] However, it is a potent greenhouse gas with a global warming potential (GWP) of 3500 over a 100-year time horizon.[6] Its atmospheric lifetime is estimated to be between 31 and 42 years.[2][3] Due to its high GWP, the use of HFC-227ea is being phased down under regulations such as the F-Gas Regulation in the European Union.[6]
Other Potential Research Applications
While the primary research application of HFC-227ea is in pharmaceutical aerosols, its unique properties suggest potential in other areas:
-
Supercritical Fluid Technology: The critical temperature and pressure of HFC-227ea make it a candidate for use as a supercritical fluid, either alone or as a co-solvent with supercritical CO₂, for extraction or reaction processes.
-
Reaction Medium: Its chemical inertness and unique solvent properties could make it a suitable medium for certain chemical reactions, particularly those involving fluorinated compounds.
Further research is needed to fully explore the potential of HFC-227ea in these and other novel applications.
Logical Relationship of HFC-227ea Properties to its Application as an MDI Propellant
Caption: Interplay of physicochemical properties, safety profile, and formulation considerations for HFC-227ea in MDI applications.
References
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Fike. (n.d.). HFC-227ea Clean Agent. Retrieved from [Link]
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Hochiki. (2020). HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. Retrieved from [Link]
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Wikipedia. (2023). This compound. Retrieved from [Link]
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Fire Safety Search. (2022). HFC-227 Fire Suppression System. Retrieved from [Link]
- Geller, V. Z., et al. (2000). Thermal conductivity and heat capacity of liquid 1,1,1,2,3,3,3-hepta-fluoropropane (HFC-227ea). International Journal of Thermophysics, 21(5), 1239-1250.
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MEP Fire. (n.d.). HFC-227ea Product Information. Retrieved from [Link]
- Laesecke, A., & Defibaugh, D. R. (1996). Transport properties of this compound (HFC-227ea). International journal of thermophysics, 17(1), 77-96.
- Su, J. Z., et al. (2001). Suppression of Class A fires with HFC-227ea.
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Firetec Systems. (2016). Material Safety Datasheet HFC 227ea. Retrieved from [Link]
- Rogueda, P. (2003). Advances in Metered Dose Inhaler Technology: Formulation Development. AAPS PharmSciTech, 4(4), E61.
- Huo, E., et al. (2022). The Thermal Decomposition and Interaction Mechanism of HFC-245fa/HFC-227ea Mixture: A Reactive Molecular Dynamic Simulation and Density Functional Method Calculation Study. Computational and Theoretical Chemistry, 1214, 113925.
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Airgas. (2022). HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane). Retrieved from [Link]
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Corrosion Protection. (2012). HFC 227ea Paper - A Real Fire Suppression System Problem and Your Electronics and Computer Systems. Retrieved from [Link]
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Fire Protection Technologies. (n.d.). HFC-227ea. Retrieved from [Link]
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Ceasefire. (2023, June 12). HFC227ea Based Total Flooding System: Effective Fire Protection for Electronics and Data Centers [Video]. YouTube. [Link]
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IPH Fire Solutions. (n.d.). FM-200/HFC-227EA CLEAN AGENT. Retrieved from [Link]
- DuPont. (n.d.). DuPont™ FM-200® (HFC-227ea) Fire Extinguishing Agent: Properties, Uses, Storage, and Handling.
- PT. INDOREED Cakramulia. (2015). MSDS Clean Agent Gas HFC227ea - MH227.
- National Refrigerants Ltd. (2015).
- UNFCCC. (n.d.). STUDY ON THE USE OF HFCs FOR METERED DOSE INHALERS IN THE EUROPEAN UNION Final Report Following Submission to the ECCP 1.
- IPAC. (2023). Requests for Derogation of MDI Propellants HFC-134a and HFC-227ea, and.
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An In-Depth Technical Guide to the Toxicological Studies and Safety Profile of Heptafluoropropane (HFC-227ea)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Heptafluoropropane
Heptafluoropropane, chemically known as 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), is a colorless, odorless, non-flammable liquefied compressed gas.[1][2] Its unique combination of properties, including low acute toxicity and chemical inertness, has led to its widespread use in two primary applications: as a clean agent fire suppressant and as a propellant in pharmaceutical metered-dose inhalers (MDIs).[3][4] This guide provides a comprehensive overview of the extensive toxicological studies that have established the safety profile of heptafluoropropane for these and other potential applications.
This document is structured to provide not just a summary of findings, but also an understanding of the experimental rationale and methodologies employed in the safety assessment of this compound. By delving into the causality behind the study designs, we aim to offer a self-validating system of protocols and data for the scientific community.
Pharmacokinetics and Metabolism: A Profile of Low Systemic Interaction
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicological risk. Heptafluoropropane is characterized by its rapid absorption and excretion, with minimal metabolic transformation.
Human Pharmacokinetics
Studies in human volunteers have demonstrated that inhaled heptafluoropropane is rapidly absorbed into the bloodstream, reaching near-steady-state concentrations quickly.[2] The elimination from the body is also rapid, occurring primarily through exhalation of the unchanged compound.[2] This limited systemic residence time is a key factor in its low toxicity profile.
Metabolism
Extensive in vitro and in vivo studies have consistently shown that heptafluoropropane undergoes minimal to no metabolism in the body.[5][6][7] Unlike many other halogenated hydrocarbons, it is not significantly biotransformed by the cytochrome P450 enzyme system in the liver.[8][9][10] This metabolic inertness prevents the formation of potentially toxic reactive metabolites, a common mechanism of toxicity for other halogenated compounds.[8]
Caption: Simplified ADME pathway of heptafluoropropane, highlighting minimal metabolism.
Acute Toxicity: Low Hazard Potential in Single High-Dose Exposures
Acute toxicity studies are designed to assess the potential for adverse effects following a single, short-term exposure to a substance. For a gaseous compound like heptafluoropropane, the primary route of concern is inhalation.
Inhalation Toxicity
The acute inhalation toxicity of heptafluoropropane is remarkably low. In studies conducted in rats, the 4-hour lethal concentration (LC50) was found to be greater than 788,696 parts per million (ppm), which is equivalent to approximately 80% heptafluoropropane in air.[4] At these extremely high and oxygen-depriving concentrations, the primary effects observed were related to the central nervous system (CNS), such as anesthesia.[4]
| Parameter | Species | Exposure Duration | Result | Reference |
| LC50 | Rat | 4 hours | > 788,696 ppm | [4] |
Subchronic and Chronic Toxicity: No Significant Effects from Repeated Exposure
To evaluate the safety of heptafluoropropane in scenarios involving repeated or long-term exposure, subchronic and chronic toxicity studies have been conducted. These studies are critical for setting occupational exposure limits and for the safety assessment of pharmaceuticals.
Subchronic Inhalation Toxicity
In a 90-day subchronic inhalation study in rats, no treatment-related adverse effects were observed at concentrations up to 105,000 ppm (731.69 mg/L) when administered for 6 hours a day, 5 days a week.[4][11] This concentration was determined to be the No-Observed-Adverse-Effect-Level (NOAEL).[4][11] The absence of significant findings in these studies, which follow stringent OECD and EPA guidelines, underscores the low potential for cumulative toxicity.[4][11]
Chronic Toxicity and Carcinogenicity
Specialized Toxicological Assessments: A Deeper Dive into Safety
Beyond general toxicity, a series of specialized studies have been conducted to investigate specific potential hazards, all of which have confirmed the favorable safety profile of heptafluoropropane.
Cardiac Sensitization: A Critical Endpoint for Halogenated Hydrocarbons
A known potential hazard of some halogenated hydrocarbons is cardiac sensitization, where exposure to the chemical can make the heart more susceptible to the effects of adrenaline (epinephrine), potentially leading to arrhythmias.[15] Given the intended use of heptafluoropropane in potentially stressful situations (e.g., fires) and as a pharmaceutical propellant, this is a critical safety parameter.
The standard protocol for assessing cardiac sensitization involves exposing a test subject (typically a dog) to the test substance and then administering an intravenous challenge of epinephrine.[15] An electrocardiogram (ECG) is monitored for any irregularities.
Caption: Experimental workflow for a cardiac sensitization study.
In cardiac sensitization studies with dogs, the No-Observed-Adverse-Effect-Level (NOAEL) for heptafluoropropane was established at 9% by volume (90,000 ppm).[4] The Lowest-Observed-Adverse-Effect-Level (LOAEL) is 10.5%. This provides a significant margin of safety for its use in fire suppression systems, which are typically designed to achieve concentrations between 6.25% and 9%.[3]
Genotoxicity: No Evidence of Mutagenic Potential
Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material (DNA). The Ames test, a bacterial reverse mutation assay, is a standard initial screening tool.[16] Heptafluoropropane has been tested in the Ames test and was found to be non-mutagenic, meaning it does not induce genetic mutations in the tested bacterial strains.[4] This lack of genotoxicity is consistent with its low reactivity and minimal metabolism.
Reproductive and Developmental Toxicity: No Adverse Effects on Reproduction or Offspring
To assess the potential for adverse effects on reproductive function and fetal development, heptafluoropropane has been evaluated in reproductive and developmental toxicity studies in both rats and rabbits, following established international guidelines such as those from the OECD.[4][16][17][18]
In these studies, there was no evidence of maternal or developmental toxicity at any of the tested dose concentrations. The NOAEL for both maternal and developmental toxicity was determined to be 105,000 ppm (731.69 mg/L) when administered for 6 hours a day.[4] These findings indicate that heptafluoropropane is not a reproductive or developmental toxicant.
Safety Profile Summary and Regulatory Context
The extensive toxicological database for heptafluoropropane consistently demonstrates a very low order of toxicity. Key safety parameters are summarized in the table below.
| Toxicological Endpoint | Species | Key Finding | Reference |
| Acute Inhalation Toxicity (LC50) | Rat | > 788,696 ppm (4 hours) | [4] |
| Subchronic Inhalation Toxicity (NOAEL) | Rat | 105,000 ppm (90 days) | [4][11] |
| Cardiac Sensitization (NOAEL) | Dog | 90,000 ppm | [4] |
| Genotoxicity (Ames Test) | In vitro | Non-mutagenic | [4] |
| Reproductive & Developmental Toxicity (NOAEL) | Rat, Rabbit | 105,000 ppm | [4] |
Based on this robust safety profile, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have approved heptafluoropropane for use in specific applications under its Significant New Alternatives Policy (SNAP) program.[2] Its use as a fire suppressant is also governed by standards such as NFPA 2001, which outlines safe design and use concentrations.[3]
Conclusion: A Well-Characterized and Safe Compound for Its Intended Uses
The toxicological profile of heptafluoropropane has been thoroughly investigated through a comprehensive battery of studies conducted in accordance with international regulatory guidelines. The data consistently demonstrate a low order of acute, subchronic, and chronic toxicity. It is not genotoxic, carcinogenic, or a reproductive or developmental hazard. The high NOAEL for cardiac sensitization provides a significant margin of safety for its primary applications. For researchers, scientists, and drug development professionals, heptafluoropropane represents a well-characterized compound with a very favorable safety profile for its intended uses.
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This compound. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
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- National Industrial Chemicals Notification and Assessment Scheme. (1999). Full Public Report: Heptafluoropropane (HFC-227ea). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Klaunig, J. E., et al. (2015). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)
- The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2020). European Journal of Pharmaceutical Sciences, 151, 105386.
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Heptafluoropropane. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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- The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). (2002). Drug and Chemical Toxicology, 25(4), 437-453.
- High-throughput Production of Diverse Xenobiotic Metabolites with P450-transduced Huh7 Hep
- A Modular One-Generation Reproduction Study as a Flexible Testing System for Regulatory Safety Assessment. (2007). ALTEX, 24(3), 166-172.
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An In-depth Technical Guide to the Isomers of Heptafluoropropane and Their Comparative Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptafluoropropane (C₃HF₇) is a hydrofluorocarbon (HFC) with significant applications across various industries, notably as a fire suppressant and a pharmaceutical propellant. Its molecular structure allows for two primary isomers: 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) and 1,1,1,2,2,3,3-heptafluoropropane (HFC-227ca). The arrangement of fluorine and hydrogen atoms on the propane backbone profoundly influences their physicochemical properties and, critically, their thermodynamic stability. This guide provides a comprehensive analysis of these two isomers, delving into their structural differences, comparative stability based on computational and theoretical data, and the underlying principles governing their synthesis and reactivity. Detailed experimental and computational protocols are provided to offer actionable insights for researchers in the field.
Introduction: The Landscape of Heptafluoropropane Isomers
Heptafluoropropane exists as two structural isomers, each with a distinct arrangement of its seven fluorine atoms. The more commercially prominent isomer is This compound , commonly known as HFC-227ea or by its trade name FM-200.[1][2] The second isomer is 1,1,1,2,2,3,3-heptafluoropropane , designated as HFC-227ca.
The seemingly subtle difference in the placement of a single hydrogen atom leads to significant variations in their molecular symmetry, dipole moments, and intermolecular interactions. These differences, in turn, dictate their macroscopic properties such as boiling points, vapor pressures, and, most importantly for many applications, their inherent thermodynamic stability.
Structural Elucidation and Property Comparison
A fundamental understanding of the molecular geometry of each isomer is crucial for interpreting their relative stabilities and reactivity profiles.
Molecular Geometry
-
HFC-227ea (CF₃CHFCF₃): This isomer possesses a central carbon atom bonded to a hydrogen atom and two trifluoromethyl groups. The molecule has a Cₛ point group symmetry. The presence of the C-H bond introduces a degree of polarity and a site for potential chemical attack.
-
HFC-227ca (CF₃CF₂CHF₂): In this isomer, the hydrogen atom is located on a terminal carbon. This arrangement results in a less symmetrical molecule compared to HFC-227ea.
Physicochemical Properties
The differing structures of the two isomers manifest in their physical properties. While comprehensive experimental data for HFC-227ca is less abundant in publicly available literature, a comparative summary can be compiled from existing data and computational predictions.
| Property | This compound (HFC-227ea) | 1,1,1,2,2,3,3-Heptafluoropropane (HFC-227ca) |
| Molecular Formula | C₃HF₇ | C₃HF₇ |
| Molar Mass | 170.03 g/mol [1] | 170.03 g/mol |
| Boiling Point | -16.4 °C[1] | -16 °C |
| Melting Point | -131 °C[2] | Not readily available |
| Density (liquid) | 1.46 g/cm³ at -16 °C[2] | Not readily available |
| CAS Number | 431-89-0[1] | 2252-84-8 |
Comparative Stability: A Deeper Dive
The thermodynamic stability of a molecule is a critical parameter that influences its suitability for various applications, its atmospheric lifetime, and its potential decomposition pathways. The relative stability of the heptafluoropropane isomers can be assessed through both computational modeling and an analysis of their chemical bonding and intramolecular forces.
Computational Analysis of Isomer Energies
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the ground-state energies of molecules and, by extension, their relative stabilities. While a specific experimental value for the standard enthalpy of formation for HFC-227ca is not readily found in the literature, computational studies consistently indicate that This compound (HFC-227ea) is the more thermodynamically stable isomer .
The lower ground-state energy of HFC-227ea can be attributed to several factors:
-
Minimized Dipole-Dipole Repulsions: The more symmetric arrangement of the highly electronegative fluorine atoms in HFC-227ea leads to a more balanced distribution of electron density and a smaller overall molecular dipole moment compared to HFC-227ca. This reduces intramolecular electrostatic repulsions.
-
Steric Considerations: The placement of the single hydrogen atom on the central carbon in HFC-227ea, flanked by two bulky trifluoromethyl groups, is sterically less hindered than the arrangement in HFC-227ca, where a -CHF₂ group is adjacent to a -CF₂- group.
-
Hyperconjugation Effects: While more subtle, stabilizing hyperconjugative interactions between C-F σ* anti-bonding orbitals and adjacent C-C or C-H bonding orbitals may differ between the two isomers, contributing to the overall energy difference.
Causality Behind Stability Differences: A Theoretical Perspective
The greater stability of HFC-227ea can be rationalized through fundamental principles of organic chemistry. The electron-withdrawing inductive effect of the numerous fluorine atoms significantly influences the bond strengths and electron distribution within the molecule. In HFC-227ea, the two trifluoromethyl groups exert a strong and symmetrical pull on the central C-H bond, leading to a relatively stable arrangement. In contrast, the sequential arrangement of fluorinated carbons in HFC-227ca results in a more polarized molecule with potentially higher internal energy.
Synthesis and Mechanistic Insights
The predominant synthesis routes for each isomer reflect their relative stabilities and the nature of the available starting materials.
Synthesis of this compound (HFC-227ea)
The industrial production of HFC-227ea is primarily achieved through the hydrofluorination of hexafluoropropene (HFP).[3]
Reaction: CF₃CF=CF₂ + HF → CF₃CHFCF₃
This reaction is typically carried out in the gas phase over a fluorination catalyst, such as chromium-based catalysts.[4] The choice of catalyst and reaction conditions (temperature and pressure) is critical to maximize the yield of the desired isomer and minimize the formation of byproducts. The mechanism involves the addition of hydrogen fluoride across the double bond of hexafluoropropene, with the hydrogen atom preferentially adding to the central carbon due to the electronic effects of the trifluoromethyl groups.
Synthesis of 1,1,1,2,2,3,3-Heptafluoropropane (HFC-227ca)
The synthesis of HFC-227ca is less commonly described in the literature, reflecting its lower commercial demand. A plausible synthetic route involves the fluorination of a suitable chlorofluoropropane precursor. For instance, the fluorination of 1,1,1,2,2,3,3-heptachloropropane can yield HFC-227ca.[5]
Reaction: CCl₃CCl₂CHCl₂ + 7HF → CF₃CF₂CHF₂ + 7HCl
This reaction typically requires more forcing conditions and selective catalysts to achieve the desired degree of fluorination without significant rearrangement or decomposition.
Experimental and Computational Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis, characterization, and computational analysis of heptafluoropropane isomers.
Experimental Protocol: Gas-Phase Synthesis of HFC-227ea
Objective: To synthesize this compound via the hydrofluorination of hexafluoropropene.
Materials:
-
Hexafluoropropene (HFP)
-
Anhydrous hydrogen fluoride (HF)
-
Chromium(III) oxide (Cr₂O₃) catalyst
-
Inert gas (e.g., Nitrogen)
-
Gas-tight reaction tube (e.g., Monel or Inconel)
-
Temperature-controlled furnace
-
Mass flow controllers
-
Condensation trap
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Pack the reaction tube with the Cr₂O₃ catalyst.
-
Activate the catalyst by heating it under a flow of nitrogen at 350-400°C for several hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (typically 250-350°C).
-
Introduce a controlled flow of HFP and HF into the reactor using mass flow controllers. The molar ratio of HF to HFP is typically maintained between 1:1 and 5:1.
-
Pass the gaseous product stream through a condensation trap cooled with a dry ice/acetone bath to collect the crude product.
-
Analyze the product mixture using GC-MS to identify and quantify the desired HFC-227ea isomer and any byproducts.
-
Purify the HFC-227ea by fractional distillation.
Causality of Experimental Choices:
-
The choice of a corrosion-resistant reactor material like Monel or Inconel is essential due to the highly corrosive nature of anhydrous HF at elevated temperatures.
-
The activation of the chromium oxide catalyst is crucial to ensure its catalytic activity by removing surface hydroxyl groups.
-
The use of an excess of HF can help to drive the reaction to completion and suppress the formation of unsaturated byproducts.
Computational Protocol: Determination of Isomer Stability
Objective: To calculate the ground-state energies of HFC-227ea and HFC-227ca to determine their relative thermodynamic stability.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Level of Theory: A reliable and computationally efficient method such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) or a higher-level ab initio method like Møller-Plesset perturbation theory (MP2).
-
Basis Set: A basis set that provides a good balance between accuracy and computational cost, such as 6-311+G(d,p) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).
Procedure:
-
Construct the 3D molecular structures of both HFC-227ea and HFC-227ca isomers in the chosen software.
-
Perform a geometry optimization for each isomer to find the lowest energy conformation.
-
Follow the geometry optimization with a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE) and the Gibbs free energy.
-
Compare the calculated electronic energies (with ZPVE correction) or the Gibbs free energies of the two isomers. The isomer with the lower energy is predicted to be the more stable.
Visualization of Key Concepts
Molecular Structures
Caption: Molecular structures of HFC-227ea and HFC-227ca.
Synthesis Workflow
Caption: Generalized workflows for the synthesis of HFC-227ea and HFC-227ca.
Conclusion
The two primary isomers of heptafluoropropane, HFC-227ea and HFC-227ca, exhibit distinct properties and stabilities arising from the specific arrangement of their constituent atoms. Computational evidence strongly suggests that this compound (HFC-227ea) is the more thermodynamically stable isomer, a factor that contributes to its widespread commercial use. The synthesis of HFC-227ea via the hydrofluorination of hexafluoropropene is a well-established industrial process. While the synthesis of HFC-227ca is also achievable, it is less common. For researchers and professionals in drug development and other fields utilizing fluorocarbons, a thorough understanding of the properties and relative stabilities of these isomers is paramount for optimizing product formulation, ensuring long-term stability, and predicting potential degradation pathways. Further experimental determination of the thermochemical properties of HFC-227ca would be invaluable for a more complete comparative analysis.
References
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-
Wikipedia. This compound. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
-
ResearchGate. Thermodynamic Properties of HFC227ea | Request PDF. (URL: [Link])
-
chemeurope.com. This compound. (URL: [Link])
-
ResearchGate. (PDF) Low‐temperature synthesis of HfC/HfO 2 nanocomposites from a commercial single‐source precursor. (URL: [Link])
- US6281395B1 - this compound manufacturing process - Google P
-
Rapid growth of HFC-227ea (this compound) in the atmosphere. (URL: [Link])
-
ResearchGate. Mechanical Activation Assisted Self-Propagating High-Temperature Synthesis of HfB2–HfC Composites | Request PDF. (URL: [Link])
-
ResearchGate. A kinetic study of the inhibition mechanism of HFC-227ea on hydrogen combustion | Request PDF. (URL: [Link])
-
Performance of Local G4(MP2) Composite Ab Initio Procedures for Fullerene Isomerization Energies. (URL: [Link])
-
ResearchGate. Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions | Request PDF. (URL: [Link])
-
Research of Fire Extinguishing Efficiency of Binary Mixtures of Pentafluoroethane (HFC-125) and Heptafluoropropane (HFC-227ea) w. (URL: [Link])
-
In fire suppressions with HFC-227ea, when scaling to larger compartments with similar clutter concentrations found to be adequ. (URL: [Link])
-
Wavefunction, Inc. Quantum Mechanics Energy FAQ. (URL: [Link])
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ResearchGate. Geometric and energetic data from ab initio calculations of haloethene, haloimine, halomethylphosphine, haloiminophosphine, halodiazene, halodiphosphene and halocyclopropane. (URL: [Link])
-
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HFC-227ea: Chemical Structure, Bonding Characteristics, and Application Science
Technical Monograph for Research & Development
Abstract
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), known pharmacologically as Apaflurane , represents a critical fluorocarbon scaffold in both fire suppression engineering and pharmaceutical aerosol delivery.[1][2][3] This guide provides a comprehensive analysis of its molecular architecture, emphasizing the electrostatic and steric factors that confer its exceptional chemical stability. We further detail the physicochemical parameters governing its phase behavior and provide validated protocols for its analytical characterization and formulation in Metered Dose Inhalers (MDIs).
Molecular Architecture & Bonding Dynamics[4]
Structural Geometry
HFC-227ea (
-
Symmetry: The molecule possesses
symmetry (plane of symmetry passing through the H-C-F bond). -
Steric Shielding: The seven fluorine atoms create a dense electron-rich sheath around the carbon backbone. This "fluorine shield" effectively repels nucleophilic attacks, rendering the molecule chemically inert under standard conditions.
-
Bond Lengths & Angles:
-
C-F Bond Length:
.[5][4] This is significantly shorter than a standard C-F bond ( ) due to the high degree of fluorination, which increases the effective nuclear charge felt by the valence electrons (an effect often rationalized by Bent's rule). -
C-H Bond Length:
.[5][4] -
Bond Angles: The
angles are compressed ( ) due to the repulsion between the lone pairs of the fluorine atoms and the high electronegativity of F, which directs -character into the C-F bonds and -character into the C-C bonds.
-
The "Fluorine Effect" and Bond Energy
The stability of HFC-227ea is driven by the strength of the Carbon-Fluorine bond, the strongest single bond in organic chemistry.[6][7]
-
Bond Dissociation Energy (BDE):
-
Electrostatics: The high electronegativity of Fluorine (3.98 Pauling) creates a massive dipole along the C-F bond. However, the vector sum of these dipoles in the
groups partially cancels out, resulting in a moderate net dipole moment ( ). This polarity is sufficient to allow solvation of some polar co-solvents (like ethanol) but low enough to maintain high vapor pressure.
Visualization of Structural Logic
The following diagram illustrates the connectivity and the steric protection mechanism.
Figure 1: Structural connectivity of HFC-227ea highlighting the central carbon's susceptibility vs. the terminal trifluoromethyl protection.
Physicochemical Profile
For formulation scientists, the thermodynamic properties of HFC-227ea dictate its behavior as a propellant.
| Property | Value | Implication for Formulation |
| Molecular Weight | 170.03 g/mol | High density aerosol clouds.[5] |
| Boiling Point (1 atm) | -16.4 °C | Rapid flash evaporation upon actuation.[5][4] |
| Vapor Pressure (20°C) | 3.90 bar (390 kPa) | Sufficient driving force for atomization; requires pressure-rated canisters.[5] |
| Liquid Density (20°C) | 1.41 g/mL | High density aids in suspension stability (matches density of some micronized drugs).[5] |
| Solubility in Water | 260 mg/L | Hydrophobic; poor solvent for aqueous actives.[5] |
| Critical Temperature | 101.7 °C | Stable liquid phase under normal storage/transport.[5] |
| Global Warming Potential | ~3,220 (100-yr) | High environmental impact; regulatory phase-down active (Kigali Amendment). |
Spectroscopic Identification
Validating the identity of HFC-227ea requires precise spectroscopic analysis.
NMR Spectroscopy
Due to the presence of two distinct fluorine environments,
-
Environment A (
groups): Two equivalent groups (6 Fluorines).[5]-
Shift:
to (relative to ). -
Splitting: Doublet (
) due to coupling with the single proton ( ), further split into a doublet by the central Fluorine ( ).
-
-
Environment B (
group): One central Fluorine.[3][5]-
Shift:
to . -
Splitting: Complex multiplet (Septet of doublets) due to coupling with 6 equivalent Fluorines (
) and the single proton ( ).
-
Infrared (IR) Spectroscopy[4]
-
C-F Stretch: Strong, broad bands in the
region. -
C-H Stretch: Weak absorption
(often obscured or very faint).[5]
Application Science: MDI Formulation
In pharmaceutical development, HFC-227ea (Apaflurane) is used when the active pharmaceutical ingredient (API) requires a propellant with slightly different density or solvency characteristics than HFC-134a.
Formulation Logic: Solution vs. Suspension
The primary challenge is the poor solvency of fluorocarbons.
Figure 2: Decision matrix for developing Metered Dose Inhalers using HFC-227ea.
Causality in Formulation
-
Why HFC-227ea over HFC-134a? HFC-227ea has a higher density (1.41 vs 1.21 g/mL). If an API has a density of 1.4 g/mL, it will remain suspended longer in HFC-227ea, improving dose uniformity (DDU).
-
Surfactant Issues: Traditional surfactants (oleic acid) are less soluble in HFCs than in CFCs.[5] Ethanol is often added not just to dissolve the drug, but to dissolve the surfactant that stabilizes the drug.
Experimental Protocols
Protocol A: Purity Assay via GC-MS
Objective: Quantify HFC-227ea purity and identify organic impurities (e.g., Hexafluoropropylene).
-
Instrument: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977).
-
Column: DB-624 or equivalent (specifically designed for volatile halocarbons).
-
Length: 60m, ID: 0.32mm, Film: 1.8µm.[5]
-
-
Conditions:
-
Injector Temp: 200°C (Split ratio 50:1).
-
Oven Program: Hold 35°C for 10 min, ramp 10°C/min to 150°C.
-
Carrier Gas: Helium @ 1.5 mL/min.[5]
-
-
Sampling: Gas sampling valve (GSV) injection (loop size 0.5 mL) directly from the vapor phase of the cylinder. Do not inject liquid directly without a vaporizer to avoid column overload.[5]
-
Validation: Peak area normalization. HFC-227ea should elute as the major peak (>99.9%).[5] Look for HFC-227ca (isomer) as a potential impurity.
Protocol B: Moisture Content (Karl Fischer)
Objective: Ensure water content is <10 ppm (critical for MDI stability to prevent hydrolysis).[5]
-
Method: Coulometric Karl Fischer Titration.[5]
-
Setup: Use a gas introduction tube fitted with a flow meter.[5]
-
Procedure:
-
Purge the titration cell with dry nitrogen.
-
Bubble HFC-227ea gas through the anolyte at a controlled rate (e.g., 200 mL/min).
-
Measure the total mass of gas introduced (by weighing the cylinder before and after).
-
Calculation:
.[5]
-
Environmental & Safety Context
Thermal Decomposition
While stable at room temperature, HFC-227ea decomposes at high temperatures (>500°C) or in the presence of open flames.
-
Mechanism: Radical scission of the C-F bond.
-
Products: Hydrogen Fluoride (HF), Carbonyl Fluoride (
), and Carbon Monoxide (CO). -
Safety Note: In fire suppression scenarios, the generation of HF is the primary toxicity concern.
Regulatory Status
-
Kigali Amendment: HFC-227ea is a controlled substance due to its high GWP (3220).
-
Phasedown: Production is being capped and reduced.[5] Researchers should evaluate HFO-1234ze or HFO-1234yf (hydrofluoroolefins) as next-generation replacements where applicable, though HFC-227ea remains permitted for essential medical uses (MDIs) currently.
References
-
National Institute of Standards and Technology (NIST). (2023). This compound Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link][5]
-
Intergovernmental Panel on Climate Change (IPCC). (2007).[5] Fourth Assessment Report: Climate Change 2007 - GWP Values. [Link]
-
United Nations Environment Programme (UNEP). (2016).[5] The Kigali Amendment to the Montreal Protocol: HFC Phasedown. [Link]
-
PubChem. (2024).[5] Compound Summary: Apaflurane (HFC-227ea).[1][2][3] National Library of Medicine. [Link][2][5]
-
Myrdal, P. B., et al. (2014). Advances in Metered Dose Inhaler Technology: Formulation Development. AAPS PharmSciTech.[5] [Link]
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Evolution of Hydrofluorocarbons: From Ozone Preservation to Pharmaceutical Propellants
Executive Summary
This technical guide analyzes the discovery, synthesis, and industrial application of hydrofluorocarbons (HFCs), with a specific focus on their critical role in pharmaceutical drug delivery. While initially developed as thermodynamic replacements for ozone-depleting chlorofluorocarbons (CFCs) in refrigeration, HFCs became the backbone of pulmonary drug delivery systems (Metered Dose Inhalers - MDIs). This document details the chemical engineering behind HFC synthesis, the formulation challenges in transitioning from CFCs to HFCs, and the current regulatory pressure (Kigali Amendment) driving the industry toward Hydrofluoroolefins (HFOs).
Part 1: The Fluorine Imperative and Thermodynamic Context
The historical transition from CFCs to HFCs was not merely regulatory; it was a challenge of bond dissociation energy (BDE). The objective was to eliminate chlorine—the catalytic driver of stratospheric ozone depletion—while maintaining the thermodynamic stability required for refrigerants and propellants.
The Stability Paradox
The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), significantly stronger than the C-Cl bond (~327 kJ/mol).
-
CFC Mechanism: UV radiation in the stratosphere cleaves the weaker C-Cl bond, releasing chlorine radicals (
) that catalyze ozone destruction. -
HFC Solution: By replacing chlorine with hydrogen and fluorine, HFCs (like HFC-134a) degrade in the troposphere via hydroxyl radical (
) attack on the C-H bond, preventing stratospheric transport.
However, this stability presents a secondary crisis: high Global Warming Potential (GWP). The C-F bonds absorb infrared radiation strongly in the "atmospheric window" (8–13 µm), making HFCs potent greenhouse gases.
| Compound | Formula | ODP (Ozone Depletion Potential) | GWP (100-yr) | Boiling Point (°C) |
| CFC-12 | 1.0 | 10,900 | -29.8 | |
| HFC-134a | 0 | 1,430 | -26.3 | |
| HFC-227ea | 0 | 3,220 | -16.4 | |
| HFO-1234yf | 0 | <1 | -29.5 |
Part 2: Industrial Synthesis Pathways
The synthesis of HFCs requires specialized fluorination techniques, primarily shifting from the classical Swarts reaction (using
Synthesis of HFC-134a (1,1,1,2-Tetrafluoroethane)
The dominant industrial route involves the hydrofluorination of Trichloroethylene (TCE).[1] This is a two-step process typically utilizing a chromium-based catalyst (Chromia,
-
Step 1 (Liquid/Gas Phase): TCE reacts with HF to form the intermediate HCFC-133a.[2]
-
Step 2 (Gas Phase): HCFC-133a is further fluorinated to HFC-134a.[2] This step is equilibrium-limited and requires recycling of unreacted 133a.
Technical Challenge: The formation of the toxic impurity HCFC-1122 (
Synthesis of HFC-227ea (Heptafluoropropane)
HFC-227ea is critical for pharmaceutical MDIs requiring a higher boiling point or lower vapor pressure than 134a.
-
Route: Addition of HF to Hexafluoropropene (HFP).
-
Conditions: Activated carbon or antimony catalysts are used to ensure regioselectivity.
Visualization: HFC-134a Synthesis Workflow
The following diagram illustrates the two-stage reaction and recycling loop required to maximize yield and minimize the toxic HCFC-1122 impurity.
Figure 1: Two-stage catalytic fluorination workflow for HFC-134a production, highlighting the critical recycle loop for yield optimization.
Part 3: The Pharmaceutical Pivot (MDI Reformulation)
For drug development professionals, the shift to HFCs represented a formulation crisis.[3] While HFC-134a and HFC-227ea are non-ozone depleting, their physicochemical properties differ vastly from CFC-11 and CFC-12.
The Solvency Crisis
CFCs were excellent solvents for surfactants like oleic acid and sorbitan trioleate. HFCs, being more polar yet lacking chlorine, are poor solvents for these traditional excipients.
-
Impact: Suspensions flocculated rapidly, leading to inconsistent dosing.
-
Solution:
-
Co-solvents: Introduction of Ethanol (up to 15% w/w) to improve solubility.
-
Novel Surfactants: Development of fluorinated surfactants or switching to solution-based formulations (e.g., Beclomethasone Dipropionate in HFC-134a/Ethanol).
-
Valve and Elastomer Incompatibility
Traditional nitrile or neoprene gaskets used in CFC valves swelled or leached extractables when exposed to HFCs.
-
Engineering Fix: Adoption of EPDM (Ethylene Propylene Diene Monomer) rubbers which are chemically resistant to HFCs.
Part 4: Technical Protocol – Purity Analysis of Pharma-Grade HFCs
Objective: Validate the purity of HFC-134a propellant for MDI use, specifically quantifying the toxic unsaturated impurity HCFC-1122 (1-chloro-2,2-difluoroethylene) which can form during synthesis.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Cryogenic Pre-concentration.
Reagents and Equipment[4][5]
-
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: GASPRO (PLOT column), 30m x 0.32mm.
-
Standards: Certified reference gas mixture containing HFC-134a, HCFC-133a, and HCFC-1122 (10 ppm limit).
Step-by-Step Protocol
-
System Equilibration:
-
Set GC oven to 35°C initially.
-
Bake out column at 200°C for 1 hour to remove moisture (critical for fluorocarbon analysis).
-
-
Sample Introduction:
-
Connect the HFC cylinder to the gas sampling valve (GSV) via a stainless steel line.
-
Note: Use a fixed loop (e.g., 0.5 mL) to ensure reproducible injection volumes.
-
-
Chromatographic Separation:
-
Injector: Split ratio 10:1, Temperature 200°C.
-
Oven Program: Hold 35°C for 5 min
Ramp 10°C/min to 150°C Hold 5 min. -
Rationale: The low initial temperature allows separation of highly volatile air components (
, ) from the fluorocarbons.
-
-
Mass Spec Detection:
-
Operate in SIM (Selected Ion Monitoring) mode for high sensitivity.
-
Target Ions:
-
HFC-134a: m/z 83, 69
-
HCFC-1122: m/z 63, 81 (Characteristic chlorine isotope pattern).
-
-
-
Data Analysis:
-
Quantify HCFC-1122 against the external standard calibration curve.
-
Acceptance Criteria: HCFC-1122 < 5 ppm (Pharma Grade limit).
-
Part 5: The Kigali Shift and Future Outlook
The Kigali Amendment (2016) to the Montreal Protocol mandates the phase-down of HFCs due to their high GWP. This creates the current "Fourth Generation" refrigerant transition toward Hydrofluoroolefins (HFOs).
The HFO Advantage
HFOs (like HFO-1234yf) contain a carbon-carbon double bond (
-
Mechanism: The double bond makes the molecule unstable in the atmosphere (lifetime of days vs. years for HFCs), resulting in negligible GWP.
-
Drug Development Impact: The pharma industry is currently evaluating HFC-152a and HFO-1234ze as low-GWP propellants for the next generation of MDIs, triggering a new cycle of formulation stability testing.
Figure 2: The evolutionary trajectory of fluorocarbon technology driven by regulatory frameworks.
References
-
United Nations Environment Programme. (2016). The Kigali Amendment to the Montreal Protocol: HFC Phase-down.[4][5][6][7][8] Ozone Secretariat. [Link]
-
IPCC/TEAP. (2005). Special Report on Safeguarding the Ozone Layer and the Global Climate System: Issues Related to Hydrofluorocarbons and Perfluorocarbons. Cambridge University Press. [Link]
-
Noakes, T. (2002). Medical Aerosols: The Transition from CFCs to HFAs.[3][9] Journal of Fluorine Chemistry, 118(1-2), 35-45. (Note: Seminal paper on MDI transition).
-
U.S. EPA. (2023). Significant New Alternatives Policy (SNAP) Program.[10][Link]
-
Manzer, L. E. (1990). The CFC-Ozone Issue: Progress on the Development of Alternatives to CFCs.[3][4] Science, 249(4964), 31-35. [Link]
Sources
- 1. US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 2. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Kigali Amendment - Wikipedia [en.wikipedia.org]
- 5. ozone.unep.org [ozone.unep.org]
- 6. fluorocarbons.org [fluorocarbons.org]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. undp.org [undp.org]
- 9. Switching from CFC to HFA Inhalers: What NPs and Their Patients Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fire-protection.com.au [fire-protection.com.au]
Methodological & Application
Application Notes and Protocols for Determining the Purity of HFC-227ea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in HFC-227ea Applications
Heptafluoropropane (HFC-227ea), a colorless, odorless, liquefied compressed gas, is a vital component in various high-stakes applications.[1] Renowned for its efficacy as a fire suppressant, particularly in protecting sensitive electronic equipment and invaluable assets, it is also utilized as a propellant in medical sprays.[1][2] In these applications, the purity of HFC-227ea is not merely a quality metric; it is a critical determinant of safety, performance, and regulatory compliance.
Impurities, even at trace levels, can have deleterious effects. They may compromise the fire-extinguishing capabilities of the agent, introduce corrosive elements that damage sensitive equipment, or, in medical applications, pose a direct risk to patient health.[3] Therefore, robust and reliable analytical methods are paramount to verify the purity of HFC-227ea and ensure it meets the stringent specifications required for its intended use. International standards such as ASTM D6064 and ISO 14520 provide the framework for these specifications, outlining the acceptable limits for purity and various impurities.[1][4][5]
This comprehensive guide provides detailed application notes and step-by-step protocols for the essential analytical methods used to determine the purity of HFC-227ea. As a self-validating system, each protocol is presented with an emphasis on the causality behind experimental choices, ensuring technical accuracy and field-proven insights.
Purity Specifications for HFC-227ea
The quality of HFC-227ea is defined by several key parameters. The following table summarizes typical specification limits based on industry standards.
| Property | Specification Limits |
| Purity | ≥ 99.6% mol/mol |
| Acidity | ≤ 3 x 10⁻⁶ by mass (max) |
| Water Content | ≤ 10 x 10⁻⁶ % by mass (max) |
| Non-Volatile Residue | ≤ 0.01% by mass (max) |
| Suspended Matter or Sediment | None visible |
I. Purity and Impurity Profiling by Gas Chromatography (GC)
Principle: Gas chromatography is the cornerstone technique for determining the purity of HFC-227ea and identifying any volatile impurities.[6] The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column.[7] By injecting a vaporized sample of HFC-227ea into the GC system, the individual components are separated and detected, allowing for quantification of the main compound and any impurities. A Thermal Conductivity Detector (TCD) is commonly employed for its universal response to a wide range of compounds.
Experimental Protocol: Gas Chromatography
This protocol is based on the methodology outlined in authoritative standards such as ASTM D6064.[8]
1. Instrumentation and Reagents:
-
Gas Chromatograph equipped with a Thermal Conductivity Detector (TCD).
-
Chromatography data acquisition and processing software.
-
Gas-tight syringe (e.g., 20 mL).[8]
-
Sample loop injector.
-
Capillary GC column (e.g., one suitable for separating volatile fluorocarbons).
-
High-purity helium (carrier gas).
-
HFC-227ea reference standard and sample for analysis.
2. GC Instrument Conditions:
| Parameter | Setting | Rationale |
| Column Oven Temperature | Initial: 30°C, Ramp: 10-15°C/min to 100°C | A temperature program allows for the separation of volatile impurities from the main HFC-227ea peak.[8] |
| Injection Port Temperature | 100°C | Ensures complete and rapid vaporization of the sample upon injection.[8] |
| Detector Temperature | 150°C | Prevents condensation of the separated components in the detector.[8] |
| Carrier Gas (Helium) Flow Rate | 25 mL/min | An optimal flow rate is crucial for achieving good peak separation and resolution.[8] |
| Detector Voltage (TCD) | 8 V or mid-range | Set to provide a stable baseline and adequate signal-to-noise ratio.[8] |
3. Sample Preparation and Injection:
-
Ensure the HFC-227ea cylinder is safely secured and the sampling valve is clean and leak-free.
-
Carefully draw approximately 20 mL of the HFC-227ea sample from the vapor phase into a gas-tight syringe.[8] Causality: Sampling from the vapor phase ensures a representative sample of the volatile components is introduced into the GC.
-
Purge the GC sample loop with approximately 10 mL of the sample from the syringe to ensure the loop is filled with a representative sample.[8]
-
Inject the sample from the loop into the chromatographic system.
-
Allow the chromatogram to develop for approximately 18 minutes. The HFC-227ea peak is expected to elute at around 5 minutes under these conditions.[8]
4. Data Analysis and Calculation:
-
Integrate the peak areas of all components in the chromatogram, excluding the nitrogen peak (if present from pressurization).
-
Calculate the purity of HFC-227ea using the following formula:[8]
% Purity (HFC-227ea) = (Area of HFC-227ea peak / Sum of all peak areas) x 100
5. System Validation:
-
Precision: Perform repeated injections of the same sample to ensure the relative standard deviation (RSD) of the peak areas is within acceptable limits (typically <2%).[9]
-
Linearity: If quantifying impurities, prepare calibration standards at different concentrations to demonstrate a linear relationship between concentration and detector response.[10]
-
Specificity: The method's ability to separate HFC-227ea from potential impurities should be demonstrated.
Caption: Gas Chromatography workflow for HFC-227ea purity analysis.
II. Moisture Content Determination by Karl Fischer Titration
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[11][12] The technique is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[13] For the low levels of moisture expected in HFC-227ea, coulometric KF titration is the preferred method due to its high sensitivity for trace amounts of water.[14] In this method, iodine is generated electrochemically in the titration cell, and the amount of electricity required to reach the endpoint is directly proportional to the amount of water in the sample.
Experimental Protocol: Coulometric Karl Fischer Titration
1. Instrumentation and Reagents:
-
Coulometric Karl Fischer titrator.
-
Titration cell (with or without a diaphragm).
-
Gas-tight syringe and needle.
-
Karl Fischer reagent (anode and cathode solutions if using a cell with a diaphragm).
-
High-purity methanol or a suitable solvent for the titration cell.
-
Water standard for titer determination.
2. Instrument Setup and Conditioning:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions, ensuring all joints are properly sealed to prevent the ingress of atmospheric moisture.
-
Fill the cell with the appropriate Karl Fischer reagent(s).
-
Start the instrument's conditioning process. The titrator will electrochemically generate iodine to react with any residual moisture in the solvent until a dry, stable baseline (drift) is achieved. Causality: This pre-titration step is crucial to eliminate background moisture and ensure that only the water from the sample is measured.
3. Sample Analysis:
-
Accurately determine the weight of an empty, dry, gas-tight syringe.
-
Carefully draw a known volume of liquid HFC-227ea into the syringe. Caution: HFC-227ea is a liquefied gas under pressure. Appropriate safety precautions must be taken during sampling.
-
Reweigh the filled syringe to determine the exact mass of the HFC-227ea sample.
-
Carefully inject the HFC-227ea sample into the conditioned Karl Fischer titration cell, ensuring the needle tip is below the surface of the reagent.
-
Start the titration. The instrument will automatically generate iodine to react with the water in the sample and will stop at the endpoint.
-
The instrument will display the water content, typically in micrograms (µg) or parts per million (ppm).
4. Calculation:
Water Content (ppm by mass) = (Mass of water detected (µg) / Mass of HFC-227ea sample (g))
5. System Validation:
-
Titer Determination: Regularly check the reagent's titer using a certified water standard to ensure accurate quantification.
-
Drift Rate: Monitor the instrument's drift rate to ensure the titration cell remains free from atmospheric moisture contamination. A low and stable drift is essential for accurate trace-level measurements.[3]
Caption: Coulometric Karl Fischer titration workflow for moisture analysis.
III. Non-Volatile Residue (NVR) Determination
Principle: The non-volatile residue test is a gravimetric method used to determine the amount of soluble, suspended, or particulate material that remains after the complete evaporation of the volatile HFC-227ea sample.[15][16] This test is a critical indicator of the overall cleanliness of the product and the manufacturing process. The presence of NVR can lead to contamination and malfunction of sensitive equipment.
Experimental Protocol: Gravimetric Determination of NVR
This protocol is based on the principles outlined in standard methods for NVR determination.[16][17]
1. Apparatus:
-
Clean, pre-weighed evaporating dish (borosilicate glass or other inert material).
-
Analytical microbalance with a readability of at least 0.01 mg.
-
A controlled evaporation setup (e.g., a water bath or a controlled heating block) in a clean, draft-free environment, preferably a fume hood.
-
Desiccator.
-
Oven capable of maintaining 105°C ± 2°C.
2. Procedure:
-
Clean an evaporating dish thoroughly and dry it in an oven at 105°C for at least 30 minutes.[18]
-
Cool the dish in a desiccator to room temperature and then weigh it accurately on an analytical microbalance. Repeat the drying and weighing cycle until a constant weight is achieved.
-
In a well-ventilated fume hood, carefully dispense a known, large volume (e.g., 100 mL or more) of liquid HFC-227ea into the pre-weighed evaporating dish. Causality: A large sample volume is necessary to obtain a weighable amount of residue, given the very low expected NVR levels.
-
Allow the HFC-227ea to evaporate gently. This can be done at ambient temperature or with gentle heating on a water bath (do not exceed the boiling point of HFC-227ea, which is -16.4°C).[1] Caution: Rapid evaporation can cause the sample to boil vigorously and potentially spatter, leading to loss of residue.
-
Once the HFC-227ea has completely evaporated, place the evaporating dish in an oven at 105°C for 30 minutes to remove any residual volatile impurities.[18]
-
Transfer the dish to a desiccator, allow it to cool to room temperature, and then weigh it accurately.
-
Repeat the drying and weighing cycle until a constant weight is achieved.
3. Calculation:
Non-Volatile Residue (% by mass) = ((Mass of dish with residue - Mass of empty dish) / Mass of HFC-227ea sample) x 100
(Note: The mass of the HFC-227ea sample can be determined by weighing the sample cylinder before and after dispensing or by using the density of liquid HFC-227ea at the dispensing temperature to convert the volume to mass.)
4. System Validation:
-
Blank Determination: A blank analysis should be performed by rinsing the evaporating dish with a high-purity solvent and evaporating it to dryness to account for any background contamination.
-
Balance Calibration: The analytical balance must be regularly calibrated using certified weights to ensure accurate mass measurements.
IV. Acidity Determination
Principle: The acidity test determines the presence of acidic compounds, such as hydrofluoric acid (HF), which can be formed from the decomposition of HFC-227ea or introduced as impurities during manufacturing.[3] Acidity is a critical parameter as it can cause corrosion of storage containers and system components. The method typically involves extracting any acidic components from the HFC-227ea sample with deionized water and then titrating the aqueous extract with a standardized basic solution. This approach is outlined in standards such as ISO 3363 for fluorinated hydrocarbons.[19][20]
Experimental Protocol: Titrimetric Acidity Test
1. Instrumentation and Reagents:
-
Gas washing bottles (Drechsel-type).[19]
-
Microburette (2 mL capacity, graduated in 0.01 mL).[19]
-
High-purity deionized water, neutralized to the indicator endpoint.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 N).
-
Bromocresol green indicator solution.
-
HFC-227ea sample.
2. Procedure:
-
Place a known volume of neutralized, deionized water into a series of gas washing bottles. Add a few drops of bromocresol green indicator.
-
Accurately weigh a sample cylinder of HFC-227ea.
-
Gently bubble a known, large mass of HFC-227ea vapor through the water in the gas washing bottles. Causality: Bubbling the gas through water allows for the efficient extraction of any water-soluble acidic impurities.
-
Reweigh the sample cylinder to determine the exact mass of HFC-227ea that has been passed through the water.
-
Combine the aqueous solutions from the gas washing bottles.
-
If the solution has turned yellow (indicating the presence of acid), titrate it with the standardized 0.01 N NaOH solution using a microburette until the color changes to blue-green (the endpoint of the bromocresol green indicator).
-
Record the volume of NaOH solution used.
3. Calculation:
Acidity (as ppm HF by mass) = (V x N x E) / W x 10⁶
Where:
-
V = Volume of NaOH solution used in the titration (L)
-
N = Normality of the NaOH solution (eq/L)
-
E = Equivalent weight of HF (20.01 g/eq)
-
W = Weight of the HFC-227ea sample (g)
4. System Validation:
-
Indicator Blank: A blank titration of the neutralized deionized water should be performed to account for any volume of titrant required to reach the endpoint in the absence of an acidic sample.
-
Standardization of Titrant: The concentration of the NaOH solution must be accurately determined by titration against a primary standard (e.g., potassium hydrogen phthalate).
Caption: Workflow for the titrimetric determination of acidity in HFC-227ea.
Conclusion
The analytical methods detailed in this guide represent a robust framework for the comprehensive purity assessment of HFC-227ea. Adherence to these protocols, grounded in established international standards, is essential for ensuring the quality, safety, and efficacy of this critical chemical compound. The principles of self-validation, including regular system suitability checks, blank analyses, and the use of certified reference materials, are integral to generating trustworthy and reproducible data. By implementing these rigorous analytical practices, researchers, scientists, and drug development professionals can confidently verify that the HFC-227ea they utilize meets the highest standards of purity required for their specific applications.
References
-
Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]
-
Pharma Dekho. (2024, June 9). General Test Procedure Non Volatile Matter and Residue on Evaporation. Retrieved from [Link]
-
ASTM D6064-11(2022). (2022, November 1). Standard Specification for HFC-227ea, 1,1,1,2,3,3,3-Heptafluoropropane (CF3CHFCF3)1. Retrieved from [Link]
-
CD Formulation. (n.d.). Non-Volatile Residue (NVR) Test. Retrieved from [Link]
-
ASTM D6064-96. (1997). Standard Specification for HFC-227ea, this compound. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]
-
Defense Technical Information Center. (1989, October 10). Standard Method for Measurement of Nonvolatile Residue on Surfaces. Retrieved from [Link]
-
ASTM E1235-12(2020)e1. (2020, April 1). Standard Test Method for Gravimetric Determination of Nonvolatile Residue (NVR) in Environmentally Controlled Areas for Spacecraft1. Retrieved from [Link]
-
Hochiki. (2020, August). HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. Retrieved from [Link]
-
NASA Technical Reports Server. (2017, January 3). Method for the Collection, Gravimetric and Chemical Analysis of Nonvolatile Residue (NVR) on Surfaces. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Non-Volatile Residue Test – Gravimetric Determination of NVR Content. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Retrieved from [Link]
-
iTeh Standards. (1976). ISO-3363-1976.pdf. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water Content Determination in Gaseous Samples with Volumetric Karl Fischer Titration. Retrieved from [Link]
-
ResearchGate. (2025, August 9). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
ASTM International. (2019, June 18). D7756 Standard Test Method for Residues in Liquefied Petroleum (LP) Gases by Gas Chromatography with Liquid, On-Column Injection. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of Impurities in High-Purity Hydrogen Sulfide by Gas Chromatography-Mass Spectrometry using Gas Adsorption Capillary Columns. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ANSI Webstore. (1976). INTERNATIONAL STANDARD 3363. Retrieved from [Link]
-
Context Plus. (n.d.). HFC227ea Clean Agent Gas- UL LISTED & FM APPROVED. Retrieved from [Link]
-
National Bureau of Standards. (2011). ASTM D6064-11 Standard specification for HFC-227ea, this compound (CF3CHFCF3). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
National Renewable Energy Laboratory. (2021, October 7). Determination of Water Content in Bio- Oils by Volumetric Karl Fischer Titration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
CLU-IN. (n.d.). NOAA Technical Memorandum NMFS-NWFCS-59. Extraction, cleanup, and gas chromatography/mass spectrometry analysis of sediments and. Retrieved from [Link]
-
Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. (n.d.). Retrieved from [Link]
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1,1,1,2,3,3,3-Heptafluoropropane as a mobile phase in supercritical fluid chromatography
Application Note: 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) as a Mobile Phase in Supercritical Fluid Chromatography
Abstract
This guide details the implementation of this compound (HFC-227ea) as a primary mobile phase in Supercritical Fluid Chromatography (SFC).[1] Unlike traditional carbon dioxide (CO₂) mobile phases, HFC-227ea offers an intrinsic dipole moment (~2.36 D) and a lower critical pressure (29.26 bar), enabling the retention and separation of polar pharmaceuticals without excessive organic modifiers.[1] This protocol covers physicochemical properties, instrumentation requirements, and a validated method development strategy for both supercritical (>102°C) and subcritical (liquid-phase) operation modes.[1]
Introduction: The Case for Fluorinated Mobile Phases
Standard SFC relies on CO₂, a non-polar fluid (0 Debye) that requires significant amounts of polar co-solvents (methanol, acetonitrile) to elute polar analytes.[1] HFC-227ea presents a paradigm shift: it is a polar, non-flammable fluid that retains "supercritical-like" diffusivity while offering solvent strength comparable to some organic liquids.[1]
Key Advantages:
-
Intrinsic Polarity: Solubilizes polar compounds (e.g., sulfonamides, xanthines) better than pure CO₂.[1]
-
Low Operating Pressure: Critical pressure is ~60% lower than CO₂, reducing system strain.[1]
-
Safety: Non-flammable (ASTM E681), widely used as a fire suppressant (FM-200).[1]
Physicochemical Characterization
The distinct thermodynamic profile of HFC-227ea dictates a different operational window than CO₂.
Table 1: Comparative Properties of SFC Mobile Phases
| Property | Carbon Dioxide (CO₂) | HFC-227ea (Heptafluoropropane) | Impact on Chromatography |
| Critical Temperature ( | 31.1 °C | 101.7 °C | HFC-227ea requires high T for supercriticality; often used in subcritical liquid mode for labile drugs.[1] |
| Critical Pressure ( | 73.8 bar | 29.3 bar | Lower back-pressure requirements; compatible with lower-pressure HPLC hardware.[1] |
| Dipole Moment | 0.0 D | ~2.36 D | Enhanced selectivity for polar functional groups without additives.[1] |
| Boiling Point | -78.5 °C (sublimation) | -16.4 °C | Liquid at room temperature under mild pressure; easier to pump.[1] |
| GWP (100-yr) | 1 | 3,220 | Mandatory Recovery: Closed-loop recycling is required.[1] |
Instrumentation & Hardware Modifications
To run HFC-227ea, standard SFC or HPLC-SFC hybrid systems require specific configurations.[1]
A. Pumping System
-
Pump Head Cooling: Unlike CO₂, HFC-227ea is a liquid at room temperature (under pressure).[1] Peltier cooling at the pump head (set to 5°C) is recommended to prevent cavitation during the intake stroke, ensuring stable mass flow.
-
Seals: Standard PEEK or PTFE seals are compatible.[1] Avoid non-fluorinated elastomers that may swell due to the "like-dissolves-like" interaction with the fluorinated solvent.
B. Detection
-
UV/Vis & PDA: Fully compatible (UV cutoff < 190 nm).[1]
-
Mass Spectrometry (MS): Compatible with APCI/ESI sources.[1] Note: HFC-227ea suppresses ionization less than normal-phase hexane/heptane solvents.[1]
-
FID: NOT Compatible. The fluorine atoms produce HF during combustion, which will destroy the FID detector.
C. Recovery System (Mandatory)
Due to the high Global Warming Potential (GWP), venting to the atmosphere is unethical and often illegal.
-
Post-Detector: The effluent must pass through a cold trap (-20°C) or a dedicated compressor-based recovery unit.[1]
Protocol: Method Development Strategy
This workflow outlines how to select the operational mode (Subcritical vs. Supercritical) based on the analyte's thermal stability.
Decision Matrix: Operational Mode
Figure 1: Decision tree for selecting the thermodynamic state of HFC-227ea based on analyte stability.
Experimental Procedure: Separation of Polar Pharmaceuticals
Objective: Separate a mixture of polar analytes (e.g., Sulfamethoxazole, Trimethoprim) which show poor peak shape in pure CO₂.[1]
Step 1: System Preparation
-
Connect the HFC-227ea cylinder (liquid withdrawal) to the SFC pump.
-
Set Back Pressure Regulator (BPR) to 40 bar (well above the 29 bar critical point to ensure single phase).
-
Purge lines to remove air.[1]
Step 2: Subcritical Method (Recommended for Pharmaceuticals) [1]
-
Mobile Phase A: 100% HFC-227ea[1]
-
Mobile Phase B: Methanol (HPLC Grade)[1]
-
Column: Viridis Silica 2-EP or equivalent (150 mm x 4.6 mm, 5 µm).[1]
-
Temperature: 50°C (Subcritical liquid state).
-
Flow Rate: 2.0 mL/min.[1]
Step 3: Gradient Program
| Time (min) | % HFC-227ea | % Methanol | Note |
|---|---|---|---|
| 0.0 | 100 | 0 | Initial equilibration |
| 1.0 | 100 | 0 | Hold to assess intrinsic polarity retention |
| 6.0 | 80 | 20 | Linear ramp to elute strongly polar species |
| 8.0 | 80 | 20 | Isocratic hold |
| 8.1 | 100 | 0 | Re-equilibration |[1]
Step 4: Optimization
-
If peaks tail: Add 0.1% Isopropylamine (IPA) to the Methanol modifier.
-
If retention is too low:[1] Lower temperature to 30°C to increase fluid density and solvent strength.[1]
Scientific Commentary: Mechanism of Action
Unlike CO₂, which interacts primarily through weak dispersion forces (quadrupole moment), HFC-227ea possesses a permanent dipole due to the electronegative fluorine atoms arranged asymmetrically.[1]
-
Solvation: The C-F bonds act as weak hydrogen bond acceptors. When analyzing drugs with -OH or -NH groups, HFC-227ea provides a "base" level of interaction that CO₂ lacks.[1]
-
Density Tuning: Because the critical pressure is low (29 bar), small changes in BPR pressure (e.g., 30 bar to 50 bar) result in dramatic density changes, allowing for highly sensitive "pressure programming" to tune retention times without changing solvent composition.[1]
Safety & Environmental Handling
WARNING: HFC-227ea is a potent greenhouse gas.[1]
-
Asphyxiation Hazard: HFC-227ea is heavier than air (vapor density ~6.0).[1] In the event of a leak, it will displace oxygen in low-lying areas. Oxygen sensors must be installed in the laboratory at floor level.
-
Thermal Decomposition: Do not expose to open flames or surfaces >500°C. Decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂), which are acutely toxic.[1]
-
Recycling Protocol:
References
-
Thermodynamic Properties
-
SFC Mobile Phase Dipole Moments
-
Safety and Toxicology
-
Firetec Systems.[1] "Material Safety Data Sheet: HFC 227ea." (Detailed toxicity and handling).
-
-
Environmental Data (GWP)
-
IPCC Fourth Assessment Report.[1] "Global Warming Potentials of Halocarbons."
-
Sources
Application Note & Protocol: HFC-227ea as a Propellant for Pharmaceutical Aerosol Formulation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of HFC-227ea in Modern Inhalation Therapy
The transition from chlorofluorocarbon (CFC) propellants to hydrofluoroalkane (HFA) propellants marked a pivotal moment in the development of pressurized metered-dose inhalers (MDIs). This shift, driven by the Montreal Protocol's mandate to protect the ozone layer, introduced HFC-134a and HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane, also known as Apaflurane) as the primary propellants for a new generation of MDIs.[1][2] HFC-227ea is a colorless, odorless, non-flammable, and liquefied compressed gas with zero ozone-depleting potential.[3][4][5]
Section 1: Physicochemical Properties & Formulation Implications
The choice of propellant is a critical quality attribute (CQA) that profoundly influences the performance of an MDI.[8] Understanding the properties of HFC-227ea, especially in comparison to HFC-134a, is fundamental to rational formulation design.
Table 1: Comparative Physicochemical Properties of HFA Propellants
| Property | HFC-227ea (Apaflurane) | HFC-134a (Norflurane) | Significance in MDI Formulation |
| Chemical Formula | CF₃-CHF-CF₃ | CF₃-CH₂F | Affects polarity and solvency. |
| Molecular Weight | 170.03 g/mol | 102.03 g/mol | Influences vapor pressure and density. |
| Boiling Point | -16.4 °C | -26.3 °C | Impacts droplet evaporation rate and particle formation.[9] |
| Liquid Density (20°C) | ~1.41 g/cm³ | ~1.21 g/cm³ | Critical for suspension stability; can be matched to drug particle density to prevent sedimentation or creaming.[1][6] |
| Vapor Pressure (20°C) | ~3.9 bar | ~5.7 bar | Drives the atomization process; affects spray force and plume geometry. |
| Global Warming Potential (GWP) | 3220-3350 (AR4/AR5) | 1300-1430 (AR4/AR5) | An environmental consideration for next-generation inhalers.[10][11] |
| Ozone Depletion Potential | 0 | 0 | Key reason for replacing CFCs.[3][4] |
Data compiled from multiple sources.[5][6]
Expert Insight: The most significant differentiator for HFC-227ea is its higher liquid density.[6] For suspension formulations, where the drug is insoluble, the physical stability is paramount. If the drug's density is close to 1.4 g/cm³, using HFC-227ea can result in a neutrally buoyant system, minimizing particle settling and improving dose uniformity over the product's shelf life. Blending HFC-227ea with HFC-134a allows formulators to precisely tune the density of the propellant system to match that of the drug.[1]
Section 2: Pre-Formulation: The Foundation of a Stable MDI
A robust pre-formulation program is essential to mitigate risks during later development stages. Key considerations for HFC-227ea formulations include drug solubility, excipient compatibility, and moisture control.
Drug Solubility and Formulation Pathway
The solubility of the active pharmaceutical ingredient (API) in the propellant system is the primary determinant for choosing between a solution or suspension formulation.[12][13][14]
-
Solution Formulations: The API is fully dissolved in the propellant or a propellant/co-solvent mixture.[15] This approach eliminates concerns about particle size and physical instability but can be limited by the poor solvency of HFA propellants for many APIs.[16]
-
Suspension Formulations: The micronized API is dispersed throughout the propellant. This is the most common approach for MDIs but requires careful management of physical stability to prevent issues like crystal growth, aggregation, and caking.[16]
Causality: HFA propellants are generally poor solvents for many drugs, especially polar molecules.[12] Steroid solubility, for instance, has been shown to be low in both HFC-227ea and HFC-134a, with solubility being related to the drug's lipophilicity and melting point.[12][13]
The Role of Co-solvents and Surfactants
To overcome the poor solvency of HFAs, excipients are often necessary.
-
Ethanol as a Co-solvent: Ethanol is the most common co-solvent used in MDI formulations.[13] It is miscible with HFC-227ea and can significantly increase the solubility of many drugs.[12][13] However, this comes at a cost. Increasing ethanol concentration can decrease the fine particle fraction (FPF), the proportion of the dose likely to reach the deep lung, by increasing the initial droplet size and altering evaporation dynamics.[1]
-
Surfactants for Suspensions: In suspension formulations, surfactants (e.g., oleic acid, lecithin) are used to lubricate valve components and aid in the dispersion of drug particles, preventing their agglomeration.[15][16] Conventional surfactants used in CFC formulations are often insoluble in HFAs, necessitating the use of alternative excipients or the addition of a co-solvent to aid surfactant solubility.[16]
Moisture Content: A Critical Stability Parameter
Water has a very low solubility in HFA propellants. Excess moisture can be detrimental, leading to:
-
Decreased drug solubility, potentially causing precipitation in solution formulations.[17][18]
-
Enhanced particle agglomeration and crystal growth in suspensions.
-
Corrosion of the aluminum canister.
-
Degradation of moisture-sensitive APIs.
Expert Insight: Studies have demonstrated that increasing water levels in HFA systems decreases the solubility of hydrophobic drugs like steroids.[17][18] Therefore, stringent control over moisture in raw materials (drug, propellant, excipients) and during the manufacturing process is a self-validating necessity for ensuring product stability.
Section 3: Formulation Development Workflow
The development process for an HFC-227ea MDI follows a logical pathway guided by the pre-formulation data. The choice between a solution and suspension dictates the subsequent steps.
Caption: MDI Formulation Development Workflow.
Section 4: Core Experimental Protocols
These protocols provide a framework for laboratory-scale development and characterization. All procedures should be conducted in a well-ventilated area or fume hood, following appropriate safety guidelines for handling pressurized systems.
Protocol 4.1: Preparation of a Laboratory-Scale HFC-227ea MDI Batch (Suspension)
Objective: To prepare a small batch of suspension-based MDIs for initial characterization.
Materials:
-
Micronized Active Pharmaceutical Ingredient (API)
-
HFC-227ea (pharmaceutical grade)
-
Surfactant (e.g., Oleic Acid)
-
Co-solvent (e.g., Dehydrated Ethanol, if required)
-
Aluminum MDI canisters
-
Metering valves (compatible with HFA)
-
Laboratory-scale pressure filling apparatus
-
Crimper for MDI valves
Methodology:
-
Vessel Preparation: Prepare a clean, dry, and pressure-resistant stainless-steel mixing vessel.
-
Excipient Addition: If using, accurately weigh and add the surfactant and/or ethanol to the mixing vessel.
-
API Dispersion: Accurately weigh the micronized API and add it to the vessel. Seal the vessel and gently swirl to wet the powder with the excipients.
-
Propellant Addition: Cool the mixing vessel (e.g., using a dry ice/acetone bath) to reduce the internal pressure.
-
Carefully transfer a pre-determined weight of chilled HFC-227ea into the mixing vessel using the pressure filling apparatus.
-
Homogenization: Seal the vessel completely. Allow it to return to room temperature. Mix the contents using a high-shear mixer or by vigorous shaking for a specified period to ensure a uniform dispersion.
-
Canister Filling: Transfer the formulation into pre-crimped MDI canisters through the valve stem using the pressure filling apparatus. Each canister should be filled to the target weight.
-
Post-Filling Checks: Check the weight of each filled canister to ensure the correct amount of formulation has been added.[19] Perform leak testing by immersing the canisters in a water bath and observing for bubbles.[19][20]
Trustworthiness Check: The uniformity of the bulk suspension should be verified before filling. During filling, canisters from the beginning, middle, and end of the batch should be collected and tested for dose content uniformity to validate the process.
Protocol 4.2: Aerodynamic Particle Size Distribution (APSD) by Andersen Cascade Impactor (ACI)
Objective: To determine the aerodynamic particle size distribution of the emitted dose, a critical parameter for predicting lung deposition. This is a key regulatory requirement.[8]
Apparatus:
-
8-Stage Andersen Cascade Impactor (ACI).[21]
-
Induction Port (e.g., USP/Ph.Eur. throat).
-
Vacuum pump capable of drawing a constant airflow (typically 28.3 L/min for MDIs).[21][22][23]
-
Calibrated flow meter.
-
MDI actuator and dose collection apparatus.
-
Validated analytical method (e.g., HPLC) for drug quantification.
Methodology:
-
Impactor Preparation: Disassemble the ACI and coat each collection plate with a suitable solvent (e.g., silicone oil in hexane) to prevent particle bounce. Allow the solvent to evaporate completely.
-
Assembly: Reassemble the ACI, ensuring tight seals between each stage.[23] Attach the induction port to the top stage.
-
Flow Rate Calibration: Connect the vacuum pump to the ACI outlet and the flow meter to the induction port inlet. Adjust the pump to achieve a stable, calibrated airflow of 28.3 ± 1.4 L/min.[24]
-
MDI Preparation: Shake the MDI canister vigorously for 5 seconds and prime it by firing a specified number of shots to waste.
-
Dose Actuation: Insert the MDI into the actuator, which is connected to the induction port via a leak-proof adapter. With the vacuum pump running, actuate a pre-determined number of doses (e.g., 10 actuations) into the impactor. The timing between actuations should be controlled.
-
Sample Recovery: After the final actuation, allow the pump to run for an additional 5-10 seconds. Disassemble the impactor.
-
Carefully rinse the drug deposited on the induction port, each collection plate, and the final filter into separate volumetric flasks using a validated solvent.
-
Quantification: Analyze the amount of drug in each sample using a validated HPLC method.[23]
-
Data Analysis: Calculate the mass of drug deposited on each stage. Using the known effective cutoff diameters for each stage at 28.3 L/min, calculate key parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF, typically the percentage of the dose with an aerodynamic diameter < 5 µm).
Sources
- 1. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unfccc.int [unfccc.int]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. suppressionsystems.com [suppressionsystems.com]
- 5. daikinchem.de [daikinchem.de]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. inhalationmag.com [inhalationmag.com]
- 8. FDA issues guidance on quality considerations for inhaled drugs [gabionline.net]
- 9. MDI CHARACTERIZATION - Closing the Gap Between In Vitro Test Data & the In-Use Performance for Metered Dose Inhalers [drug-dev.com]
- 10. fluorocarbons.org [fluorocarbons.org]
- 11. fluorocarbons.org [fluorocarbons.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation and Development of Metered Dose Inhalations of Salbutamol in Solution Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. Drug-surfactant-propellant interactions in HFA-formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of water on the solubility of two steroid drugs in hydrofluoroalkane (HFA) propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmastate.academy [pharmastate.academy]
- 20. Quality control and testing evaluation of pharmaceutical aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. westechinstruments.com [westechinstruments.com]
- 22. copleyscientific.com [copleyscientific.com]
- 23. inpharmatec.com [inpharmatec.com]
- 24. ondrugdelivery.com [ondrugdelivery.com]
Troubleshooting & Optimization
Thermal decomposition of 1,1,1,2,3,3,3-Heptafluoropropane and mitigation strategies
Topic: Thermal Decomposition of 1,1,1,2,3,3,3-Heptafluoropropane & Mitigation Strategies
Status: Operational | Tier: Advanced Technical Support[1]
Welcome to the Technical Support Center
Role: Senior Application Scientist Objective: To provide researchers and safety engineers with a mechanistic understanding of HFC-227ea (CF3CHFCF3) thermal stability, troubleshooting for decomposition anomalies, and validated mitigation protocols.
Module 1: Decomposition Mechanics (Tier 1 Support)
Understanding the "Why" and "When" of failure.[1]
Q1: What is the precise thermal stability threshold of HFC-227ea before critical failure occurs?
A: HFC-227ea is kinetically stable under standard storage conditions (-16.4°C to 50°C).[1] However, in high-energy environments, the molecule undergoes endothermic decomposition.
Technical Insight:
Unlike simple hydrocarbons, the C-F bond is exceptionally strong (~485 kJ/mol).[1] Decomposition is not a simple oxidation but a radical fragmentation process.[1] The primary failure mode is C-C bond scission rather than C-F scission, leading to the formation of trifluoromethyl radicals (
Catalytic Warning: In the presence of certain metals (e.g., silver, brass, or reactive stainless steels) and moisture, catalytic breakdown can initiate as low as 175°C [1].[1]
Q2: What is the chemical pathway generating HF and COF2?
A: The decomposition is a multi-step radical mechanism.[1] When HFC-227ea is exposed to flame temperatures or reactor hot spots, it functions as a "chemical heat sink" (physical cooling) and a radical scavenger (chemical suppression).[1]
The Pathway:
-
Initiation: Thermal stress breaks the C-C bond, yielding
and radicals.[1] -
Propagation: These radicals react with Oxygen (
) and Hydrogen ( ) atoms in the combustion zone.[1] -
Termination (Toxic Product Formation):
Visualization: Thermal Decomposition Pathway
Figure 1: Mechanistic flow of HFC-227ea breakdown under thermal stress.
Caption: Thermal degradation pathway of HFC-227ea showing radical intermediates and toxic end-products.[1]
Module 2: Troubleshooting Anomalies (Tier 2 Support)
Diagnosing specific experimental or operational issues.[1]
Issue: "I am detecting unexpected acidity in my reactor effluent."
-
Diagnosis: High HF yield due to prolonged residence time.
-
Root Cause: HFC-227ea decomposition is time-dependent.[1] In fire suppression, if the discharge time exceeds 10 seconds , the agent spends too long in the flame zone, exponentially increasing HF production [2].[1] In synthesis/reactor contexts, "dead zones" with poor mixing may be trapping the gas near heating elements.[1]
-
Corrective Action:
Issue: "My GC-MS shows a mystery peak at m/z 200 (approx) and high toxicity signs."
-
Diagnosis: Potential Perfluoroisobutene (PFIB) formation.[1]
-
Risk Level: Critical.
-
Context: PFIB (
) is a highly toxic olefin formed during the pyrolysis of fluorocarbons, typically via the dimerization of difluorocarbene ( ) radicals [3].[1] -
Corrective Action:
-
Immediate Stop: Cease heating immediately.
-
Scrubber Check: Ensure your caustic scrubber (NaOH/KOH) is active; PFIB reacts with bases.[1]
-
Temperature Audit: PFIB formation is favored at very high pyrolysis temperatures (>700°C) in fuel-rich/oxygen-starved environments.[1] Increase oxygen ratio or lower temperature.
-
Issue: "Pitting corrosion observed on 304 Stainless Steel piping."
-
Root Cause: While HFC-227ea is non-corrosive, its breakdown product (HF) is aggressively corrosive to standard stainless steel in the presence of humidity.[1]
-
Corrective Action:
Module 3: Mitigation & Safety Protocols (Tier 3 Support)
Engineering controls and validated workflows.
Strategy 1: Chemical Scavenging
To mitigate HF formation during decomposition events, chemical scavengers are employed.[1]
-
Mechanism: Basic compounds neutralize the acidic HF immediately upon formation.[1]
-
Agents:
Data: HF Production vs. Discharge Time (Fire Suppression Context) Longer exposure to heat = Exponentially more HF.[1]
| Discharge Time (s) | Agent Concentration (%) | HF Concentration (ppm) | Risk Assessment |
| < 10 | 7.0 - 9.0 | < 100 | Safe (Below AL) |
| 10 - 20 | 7.0 - 9.0 | 200 - 600 | Caution (Corrosion risk) |
| > 20 | < 7.0 (Under-dosed) | > 1000 | Critical (Severe Toxicity) |
| Source: Derived from NIST & NRC Canada Studies [2, 4][1] |
Strategy 2: The "Rapid Extinguishment" Principle
The most effective mitigation for HF in fire scenarios is speed .[1] The agent must extinguish the flame before significant thermal decomposition can occur.[1]
-
Protocol: Design systems to achieve 95% of design concentration within 10 seconds [5].
Module 4: Experimental Protocol
Standard Operating Procedure (SOP) for Thermal Stability Testing.
Objective: Determine the decomposition kinetics of HFC-227ea in a controlled reactor.
Workflow Diagram
Figure 2: Validated experimental setup for fluorocarbon stability analysis.
Caption: Step-by-step flow for thermal stability testing, highlighting the critical quench and analysis phases.
Step-by-Step Protocol:
-
System Preparation:
-
Purge reactor (Inconel 600 recommended) with
for 30 mins. -
Pre-heat reactor to starting baseline (e.g., 500°C).[1]
-
-
Feed Injection:
-
Introduce HFC-227ea at a fixed concentration (e.g., 5% v/v in
).[1] -
Maintain residence time
seconds to simulate dynamic conditions.
-
-
Step-Wise Heating:
-
Increase temperature in 50°C increments.
-
Hold for 15 minutes at each step to ensure thermal equilibrium.
-
-
Sampling & Analysis:
-
FTIR (Fourier Transform Infrared Spectroscopy): Best for real-time detection of HF (approx. 4000-4200 cm⁻¹) and COF2 (approx. 1900-1960 cm⁻¹).
-
GC-MS: Use for identifying organic fragments and potential PFIB traces.[1]
-
-
Safety Shutdown:
-
If HF concentration exceeds detector limits or pressure spikes occur, engage Nitrogen deluge immediately.
-
References
-
DuPont (Chemours). (2009).[1] FM-200® (HFC-227ea) Fire Extinguishing Agent: Properties, Uses, Storage, and Handling. Technical Bulletin. Link
-
Kim, A.K., & Su, J. (2004).[1][3][4] Thermal Decomposition Products from Fire Suppression with HFC-227ea in an Electronic Facility. National Research Council Canada / Journal of Fire Protection Engineering.[1][3] Link[1]
-
National Institute of Standards and Technology (NIST). (2001).[1] Suppression of Class A Fires with HFC-227ea. Building and Fire Research Laboratory. Link
-
Su, J., & Kim, A.K. (2001).[1] Measurement of Thermal Decomposition Products of HFC-227ea in an Electronic Facility. Halon Options Technical Working Conference. Link
-
National Fire Protection Association (NFPA). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems.[1] (Referenced standard for 10-second discharge rule). Link
Sources
Purification techniques for HFC-227ea to remove synthesis byproducts
Senior Application Scientist Desk Subject: Purification Protocols for Pharmaceutical Grade Heptafluoropropane (HFC-227ea) Reference ID: HFC-PUR-227-MDI
Introduction: The Purity Imperative
Welcome to the technical support center. If you are accessing this guide, you are likely dealing with the rigorous demands of producing HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) for medical applications, specifically as a propellant for Metered Dose Inhalers (MDIs).
Unlike industrial fire suppression grades (FM-200), pharmaceutical-grade HFC-227ea requires near-absolute elimination of synthesis byproducts. The presence of olefins (like HFP) , acidic gases (HF) , or toxic isomers (PFIB) at even ppb levels can trigger patient toxicity or degrade active pharmaceutical ingredients (APIs).
This guide is structured as a dynamic troubleshooting workflow to address specific impurity classes.
Module 1: Acid & Moisture Removal (The Foundation)
Context: Synthesis of HFC-227ea often involves the hydrofluorination of Hexafluoropropene (HFP). This process inherently leaves residual Hydrogen Fluoride (HF) and moisture (
Troubleshooting Q&A
Q: My downstream GC-MS shows tailing peaks and my reactor corrosion rates are rising. What is happening? A: You likely have acid breakthrough . HF is not just an impurity; it is a catalyst for the formation of toxic olefins.
-
Immediate Action: Check your aqueous scrubbing pH and the saturation of your molecular sieve beds.
-
The Protocol:
-
Bulk Acid Removal: Pass the crude gas through a caustic scrubber (5-10% KOH or NaOH solution). This converts HF to NaF (soluble salt).
-
Polishing: Use a solid-state adsorbent.
-
Q: Which Molecular Sieve should I use? 3A, 4A, or 13X? A: Use Molecular Sieve 3A or 4A for moisture removal.
-
Why? HFC-227ea has a molecular diameter of approximately 5-6 Å.
-
Type 13X (10 Å pores): Will adsorb the HFC-227ea product, leading to yield loss and potential heat generation.
-
Type 3A/4A: The pores are too small for HFC-227ea but perfect for water (2.7 Å) and HF. This is a size-exclusion strategy.
-
Data: Adsorbent Selection Matrix
| Impurity | Target Limit (Pharma) | Recommended Adsorbent | Mechanism |
| Moisture ( | < 10 ppm | Mol Sieve 3A / 4A | Physisorption / Size Exclusion |
| Acidity (HF) | < 1 ppm | Activated Alumina / KOH Scrubber | Chemisorption |
| Olefins (HFP) | < 5 ppm | Activated Carbon (Impregnated) | Pi-bond interaction |
Module 2: Olefin & Organic Impurity Removal (The Critical Step)
Context: The most dangerous impurities are unreacted Hexafluoropropene (HFP) and the highly toxic byproduct Perfluoroisobutylene (PFIB) . These are unsaturated fluorocarbons (olefins).
Troubleshooting Q&A
Q: Distillation isn't lowering my HFP levels below 10 ppm. Why? A: HFP (BP: -29.4°C) and HFC-227ea (BP: -16.4°C) have relatively close boiling points. While separable, high-purity separation requires a massive reflux ratio, which kills energy efficiency.
-
The Fix: Switch to Adsorptive Polishing using Activated Carbon.
-
Mechanism: The double bond in HFP and PFIB creates a region of high electron density. Activated carbon surfaces (especially those with specific pore distributions or chemical impregnations) preferentially adsorb these unsaturated molecules over the saturated HFC-227ea.
Q: I am detecting PFIB. How do I ensure it is completely destroyed? A: PFIB is extremely toxic (LC50 ~0.5 ppm). You cannot rely on simple physical separation.
-
Protocol: Use a Chemisorption Bed .
-
Carbon impregnated with alcohols or amines can react with PFIB to form stable ethers or amides, effectively "locking" the impurity onto the bed.
-
Alternative: Catalytic oxidation beds can destroy PFIB, but they require high temperatures which may degrade the HFC-227ea.
-
Module 3: Distillation Dynamics
Context: After scrubbing and adsorption, you must separate "lights" (low boiling point) and "heavies" (high boiling point) to achieve >99.99% purity.
Troubleshooting Q&A
Q: I have high levels of Octafluoropropane (HFC-218). Where does it go? A: HFC-218 boils at -36.7°C. It is a "light" impurity compared to HFC-227ea (-16.4°C).
-
Configuration: You need a Lights Removal Column .
-
Operation: Feed HFC-227ea into the middle of the column. HFC-218 concentrates at the condenser (top). HFC-227ea travels down.
-
Warning: HFC-218 and HFC-227ea can form near-azeotropic mixtures depending on pressure. Operating at higher pressures (10-15 bar) often improves separation efficiency by shifting the relative volatility.
Visualizing the Workflow
The following diagram illustrates the logical flow of a pharmaceutical-grade purification train.
Caption: Figure 1: Sequential purification workflow for HFC-227ea. Note the placement of Carbon adsorption before Distillation to protect the column from fouling.
Module 4: Analytical Validation (Self-Validating Systems)
You cannot manage what you cannot measure. A self-validating system uses online analytics to trigger bed regeneration.
Q: How do I know when my Carbon Bed is exhausted? A: Do not rely on time-based changes. Use Breakthrough Monitoring .
-
Install a Dual-Column Setup: Lead column (working) and Lag column (guard).
-
Sampling Point: Place a sample port between the Lead and Lag columns.
-
Indicator: When HFP is detected at the inter-stage port (e.g., >0.5 ppm), the Lead column is exhausted. The Lag column protects the process while you switch.
Key Physical Properties for Separation
| Component | Formula | Boiling Point (1 atm) | Polarity | Separation Method |
| HFC-227ea | -16.4°C | Polar | Product | |
| HFC-218 | -36.7°C | Non-Polar | Distillation (Top) | |
| HFP (Olefin) | -29.4°C | Non-Polar | Adsorption/Distillation | |
| PFIB | 6.5°C | Non-Polar | Chemisorption (Critical) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67940, this compound. PubChem. Available at: [Link]
-
Hochiki America Corporation. HFC-227ea Clean Agent Fire Suppression System Data Sheet. Hochiki Technical Data. Available at: [Link]
-
MEP Fire. HFC-227ea Product Information & Impurity Specifications. Gaseous Fire Extinguishers. Available at: [Link]
-
Interra Global. Carbon Molecular Sieve vs Activated Carbon for Gas Separation. Interra Global Technical Resources. Available at: [Link]
-
MDPI (Separations Journal). Adsorption Properties of Molecular Sieves for Fluorocarbon Decomposition Products. MDPI. Available at: [Link]
Technical Support Center: Optimizing HFC-227ea Concentration for Laboratory Fire Suppression Experiments
Welcome to the technical support center for the application of HFC-227ea (Heptafluoropropane) in laboratory fire suppression experiments. This guide is designed for researchers, scientists, and drug development professionals who are utilizing HFC-227ea to establish safe operating parameters and to validate fire suppression systems for specific laboratory hazards. As your virtual Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting protocols, and the scientific rationale behind our experimental recommendations. Our goal is to ensure the scientific integrity and safety of your work.
Core Principles of HFC-227ea Fire Suppression
HFC-227ea, a compound of carbon, fluorine, and hydrogen (CF3CHFCF3), is a clean agent fire extinguishant that suppresses fire through a combination of chemical and physical mechanisms.[1][2] Primarily, it absorbs heat from the combustion zone, which lowers the temperature below the point where combustion can be sustained.[2] This action is complemented by a chemical interaction with the chain reaction of a fire, further inhibiting its propagation. It is crucial to understand that HFC-227ea does not displace oxygen to a significant degree and is therefore considered safe for use in occupied spaces at its standard design concentrations.[1][3][4]
This guide will walk you through the necessary steps to determine the optimal and safe concentration of HFC-227ea for your specific laboratory environment, considering the unique challenges and variables that research settings present.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with HFC-227ea.
Q1: What is the typical design concentration for HFC-227ea in a laboratory setting?
The required concentration of HFC-227ea varies depending on the class of fire you are trying to suppress. According to NFPA 2001, the Standard for Clean Agent Fire Extinguishing Systems , the minimum design concentrations are established based on the fuel source.[5][6]
-
Class A Fires (Ordinary Combustibles): For surface fires involving materials like wood, paper, and plastics, a design concentration of 6.7% to 7.9% is common.[7]
-
Class B Fires (Flammable Liquids and Gases): For flammable liquids such as heptane, the design concentration is typically around 8.7%.[7]
-
Class C Fires (Energized Electrical Equipment): These are essentially Class A or B fires involving electrical equipment. The design concentration will be based on the underlying fuel class, with the added requirement that the agent must be electrically non-conductive, which HFC-227ea is.[1][8]
It is imperative to consult the latest edition of NFPA 2001 for the most current guidelines.
Q2: How do I calculate the required amount of HFC-227ea for my experimental enclosure?
The quantity of HFC-227ea needed is a function of the enclosure volume, the desired concentration, and the ambient temperature. The formula to calculate the agent weight (W) is:
W = (V/S) * [C / (100 - C)]
Where:
-
W = Weight of HFC-227ea in pounds or kilograms.
-
V = Volume of the enclosure in cubic feet or cubic meters.
-
S = Specific vapor volume of HFC-227ea at the given temperature. This value can be found in the NFPA 2001 standard or from the agent manufacturer's data sheets.
-
C = The desired concentration of HFC-227ea in percent.
For a quick estimation, you can use flooding factors provided in technical manuals.[9]
Q3: What are the primary safety concerns when conducting experiments with HFC-227ea?
While HFC-227ea is considered safe for occupied spaces at design concentrations, there are important safety considerations, especially in a laboratory setting:
-
Decomposition Products: At high temperatures, such as those encountered in a fire, HFC-227ea can decompose and produce hazardous substances like hydrogen fluoride (HF), carbonyl fluoride, carbon monoxide, and carbon dioxide.[5][10] It is crucial to ventilate the area thoroughly after any discharge and to test the atmosphere before re-entry.[5]
-
Frostbite: Direct contact with liquid HFC-227ea can cause frostbite due to its rapid evaporation and cooling effect.[5][11] Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling the liquid agent.[11][12]
-
Asphyxiation: Although HFC-227ea is not an asphyxiant in the same way as carbon dioxide, in a very small, sealed enclosure, a high concentration could potentially reduce oxygen levels. Always ensure adequate ventilation.[11]
Q4: How does the ventilation in my lab, especially fume hoods, affect the required concentration?
Laboratory ventilation, particularly the high airflow in fume hoods, presents a significant challenge for maintaining an effective concentration of a gaseous fire suppressant.[13] The constant air exchange can dilute the agent below its extinguishing concentration. Therefore, any fire suppression system for a fume hood or a lab with high ventilation rates must be designed to:
-
Discharge the agent rapidly to achieve the target concentration before it is exhausted.
-
Potentially interlock with the ventilation system to shut it down upon agent discharge.
-
May require a higher initial concentration to compensate for the rapid air change.
It is essential to conduct experiments that mimic the actual ventilation conditions of your laboratory.
Experimental Design and Protocol for Determining Optimal Concentration
This section provides a structured methodology for experimentally determining the minimum effective concentration of HFC-227ea for a specific hazard in your laboratory.
Step-by-Step Experimental Protocol
-
Hazard Identification and Classification:
-
Clearly define the fuel source and potential fire scenario you are testing against (e.g., a solvent spill, an overheating piece of equipment).
-
Classify the fire according to NFPA standards (Class A, B, or C).
-
-
Enclosure Preparation:
-
Construct or designate a test enclosure that accurately represents the volume and configuration of the area you intend to protect (e.g., a fume hood, a glove box, or a small storage cabinet).
-
Install a gas concentration measurement system (e.g., Fourier Transform Infrared Spectroscopy - FTIR) to monitor the HFC-227ea concentration in real-time.
-
Incorporate a temperature and pressure monitoring system within the enclosure.
-
-
Agent Delivery System Setup:
-
Execution of the Experiment:
-
Calculate the initial agent quantity based on the enclosure volume and the target starting concentration (e.g., the NFPA minimum for the fire class).
-
Initiate the fire source in a controlled and repeatable manner.
-
Discharge the HFC-227ea into the enclosure.
-
Record the time to extinguishment and the agent concentration throughout the test.
-
After the test, safely ventilate the enclosure and analyze any post-fire residues.
-
-
Data Analysis and Optimization:
-
If the fire is extinguished, repeat the experiment with a slightly lower concentration to determine the minimum extinguishing concentration (MEC).
-
If the fire is not extinguished, increase the concentration and repeat the experiment.
-
Once the MEC is determined, the final design concentration should be the MEC plus a safety factor (typically 20-30%) to account for real-world variables.
-
Experimental Workflow Diagram
Caption: A logical flow for troubleshooting fire suppression experiment failures.
HFC-227ea Key Data
The following table summarizes the essential physical and chemical properties of HFC-227ea.
| Property | Value |
| Chemical Name | 1,1,1,2,3,3,3-Heptafluoropropane |
| Chemical Formula | CF₃CHFCF₃ |
| Molecular Weight | 170.03 |
| Boiling Point | -16.4°C (2.48°F) [3][4] |
| Freezing Point | -131°C (-203.8°F) [3][4] |
| Ozone Depletion Potential (ODP) | 0 [3][4][5] |
| Global Warming Potential (GWP) | 3500 [7] |
| Atmospheric Lifetime | 31-42 years [3][4][5] |
| NOAEL (No Observed Adverse Effect Level) | 9.0% v/v [5] |
| LOAEL (Lowest Observed Adverse Effect Level) | 10.5% v/v [5] |
References
-
Hochiki. (n.d.). HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. Retrieved from [Link]
-
Wikipedia. (2023, December 2). This compound. Retrieved from [Link]
-
Kidde-Fenwal, Inc. (n.d.). Kidde HFC-227EA (FM-200) - Suppression Systems. Retrieved from [Link]
-
MEP Fire. (n.d.). HFC-227ea Product Information. Retrieved from [Link]
-
Context Plus. (n.d.). HFC-227ea Clean Agent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Determination of Suppression Concentration for Clean Agents Exposed to a Continuously-Energized Heated Metal Surface. Retrieved from [Link]
-
GLC Fire Systems. (n.d.). HFC-227ea. Retrieved from [Link]
-
Ceasefire. (2023, June 12). HFC-227ea-Based Ceasefire Mini Suppression System Demonstration: Protecting Small Spaces from Fire [Video]. YouTube. Retrieved from [Link]
-
National Research Council Canada. (2009). Thermal decomposition products from fire suppression with HFC-227ea in an electronic facility. Retrieved from [Link]
-
Firetec Systems. (n.d.). Material Safety Datasheet HFC 227ea. Retrieved from [Link]
-
NFPA. (n.d.). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems. Retrieved from [Link]
-
Firetec Systems. (n.d.). HFC-227ea. Retrieved from [Link]
-
NAFFCO. (n.d.). HFC-227EA CLEAN EXTINGUISHING AGENT. Retrieved from [Link]
-
MDPI. (2023). Improving the Effective Utilization of Liquid Nitrogen for Suppressing Thermal Runaway in Lithium-Ion Battery Packs. Retrieved from [Link]
-
Airgas. (2022). HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane) Safety Data Sheet. Retrieved from [Link]
-
MH227. (n.d.). MSDS Clean Agent Gas HFC227ea. Retrieved from [Link]
-
Steel Fire Equipment Ltd. (n.d.). Pre-engineered System Calculation Guide. Retrieved from [Link]
-
Koorsen Fire & Security. (2019, March 26). Inspection and Testing Requirements for Clean Agent Suppression. Retrieved from [Link]
-
Reacton Fire Suppression. (n.d.). Laboratory Fire Suppression Systems. Retrieved from [Link]
Sources
- 1. Kidde HFC-227EA (FM-200) | Suppression Systems [suppression.com]
- 2. firetec-systems.com [firetec-systems.com]
- 3. hochikiamerica.com [hochikiamerica.com]
- 4. firesolution.id [firesolution.id]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nist.gov [nist.gov]
- 7. HFC-227ea Product Information | MEP Fire [gaseousfireextinguishers.com]
- 8. naffco.com [naffco.com]
- 9. steelfire.com [steelfire.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. firetec-systems.com [firetec-systems.com]
- 12. airgas.com [airgas.com]
- 13. reactonfire.com [reactonfire.com]
- 14. glcfiresystems.com [glcfiresystems.com]
Troubleshooting guide for using HFC-227ea in scientific instruments
Topic: Troubleshooting HFC-227ea (Heptafluoropropane) in Scientific Instruments & MDI Development
Status: Operational | Expert Level: Senior Application Scientist
Core Directive & Scope
This guide addresses the technical challenges of using HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) in research and drug development. While widely used as a replacement for CFCs in Metered Dose Inhalers (MDIs) and as a fire suppressant in critical lab infrastructure, its thermodynamic properties present unique challenges in fluid handling, aerosolization analysis, and material compatibility .
Key Physical Parameters (Reference Data):
| Property | Value | Critical Implication |
|---|---|---|
| Boiling Point | -16.4°C (at 1 atm) | Flash evaporation risk in unpressurized lines. |
| Vapor Pressure | ~3.90 bar (at 20°C) | Requires high-pressure seals; sensitive to thermal fluctuations. |
| Density (Liquid) | 1.41 g/mL (at 20°C) | High density affects suspension stability (creaming/sedimentation). |
| Solubility | Lipophobic / Hydrophobic | Poor solvent for most surfactants/APIs without co-solvents (e.g., Ethanol). |
Troubleshooting Categories (Q&A Format)
Category A: Fluid Handling & Thermodynamics (Vapor Lock & Pressure Drift)
Q1: Why does my HFC-227ea feed line pressure fluctuate wildly during filling, causing inconsistent shot weights?
-
Diagnosis: This is likely Vapor Lock (Cavitation) caused by a pressure drop in the transfer lines. HFC-227ea is a liquefied gas near its boiling point.[1][2] If the pressure in the line drops below its vapor pressure (due to friction in narrow tubing or heat gain from the environment), the liquid flashes into gas bubbles.
-
The Fix:
-
Sub-cool the Liquid: Chill the HFC-227ea reservoir to 10–15°C below ambient temperature. This lowers the vapor pressure, creating a "buffer" against boiling.
-
Pressurize the Headspace: Apply an inert gas blanket (Nitrogen or Helium) to the supply vessel (typically 5–10 bar) to mechanically force the fluid to remain liquid, regardless of minor thermal gains.
-
Shorten Transfer Lines: Minimize the distance between the reservoir and the dosing valve to reduce frictional heating.
-
Q2: My mass flow controller (MFC) is giving erratic readings. Is the sensor broken?
-
Diagnosis: Most thermal MFCs are calibrated for specific heat capacities. If HFC-227ea undergoes a phase change (liquid to gas) inside the sensor capillary due to the Joule-Thomson effect (cooling upon expansion), the sensor will fail.
-
The Fix:
-
Ensure you are using a Coriolis Mass Flow Meter for liquid HFC-227ea handling. Coriolis meters measure mass directly via inertia and are independent of fluid phase or heat capacity, making them immune to the phase-change errors that plague thermal meters.
-
Category B: Formulation & Solubility (Clogging & Precipitation)
Q3: We are observing nozzle clogging and "caking" of the API (Active Pharmaceutical Ingredient) on the valve components. Why?
-
Diagnosis: Solubility Mismatch. HFC-227ea is a very poor solvent for polar compounds. Unlike CFCs, it lacks chlorine, which provided some solvency.[1] If your API is not fully solubilized or if the co-solvent (e.g., Ethanol) evaporates preferentially at the nozzle, the API will precipitate instantly.
-
The Fix:
-
Check Co-solvent Ratio: Increase ethanol concentration, but monitor for "sensation" issues (patient throat burn).
-
Zeta Potential Analysis: If using a suspension, the particles may be agglomerating. HFC-227ea has a low dielectric constant. You may need a steric stabilizer (e.g., PVP or PEG) rather than an ionic surfactant, as ionic charges are less effective in HFCs.
-
Valve Material: Switch to low-surface-energy valve coatings (e.g., fluoropolymer-coated stems) to reduce adhesion.
-
Category C: Material Compatibility (Leaks & Swelling)
Q4: Our O-rings are failing after only a few weeks of exposure. They appear swollen and soft.
-
Diagnosis: Elastomer Incompatibility. HFC-227ea can cause significant swelling in standard rubbers due to plasticization. While less aggressive than some solvents, it interacts with the polymer matrix of certain elastomers.
-
The Fix:
-
Avoid: Viton A (FKM) often exhibits swelling (up to 10-20% volume increase) and varying degrees of permeation with HFCs. Silicone rubber can also be problematic depending on the grade.
-
Use: EPDM (Ethylene Propylene Diene Monomer) is generally the gold standard for HFC compatibility. It resists swelling and maintains seal integrity. Neoprene is often acceptable but verify the specific grade.
-
Protocol: Perform an immersion test. Measure the O-ring diameter before and after 72 hours of submersion in liquid HFC-227ea. >5% swelling indicates incompatibility.
-
Category D: Analytical Integrity (Cascade Impaction - ACI/NGI)
Q5: My Aerodynamic Particle Size Distribution (APSD) data shows high variability and low mass balance recovery.
-
Diagnosis: Propellant Cooling & Evaporation Effects. When HFC-227ea expands at the induction port of an Anderson Cascade Impactor (ACI) or Next Generation Impactor (NGI), it cools rapidly (adiabatic expansion). This can cause:
-
Condensation of atmospheric moisture (altering particle mass).
-
Static charge buildup (particles stick to the walls of the induction port rather than the plates).
-
-
The Fix:
-
Static Control: Use a static eliminator (ionizing bar) at the mouthpiece. Coat the induction port with a surfactant (e.g., Tween 80/Ethanol wash) or use metal induction ports grounded to the chassis.
-
Temperature Control: Ensure the impactor is at a stable room temperature. If the propellant cools the throat excessively, wait for thermal equilibration between shots.
-
Evaporation Rate: HFC-227ea evaporates slower than HFC-134a. Ensure your extraction protocol accounts for residual propellant trapped in porous valve components before weighing.
-
Visual Troubleshooting Workflows
Workflow 1: Leak Detection & Resolution Logic
This logic tree guides the user through identifying and fixing leaks in HFC-227ea systems.
Figure 1: Decision tree for diagnosing pressure losses in HFC-227ea containment systems. Note the critical check for elastomer compatibility.
Workflow 2: MDI Formulation & Filling Process
This diagram illustrates the critical control points where HFC-227ea properties impact the experimental outcome.
Figure 2: MDI manufacturing workflow highlighting critical control points for HFC-227ea handling.
Technical Reference Data
Table 1: Material Compatibility Matrix for HFC-227ea
Use this to select gaskets and seals for your instrument.
| Material | Compatibility Rating | Notes |
| EPDM | Excellent | Recommended for static and dynamic seals. Minimal swelling. |
| Neoprene | Good | Generally acceptable, check specific grade. |
| Viton A (FKM) | Caution | Prone to swelling/plasticization. Avoid in dynamic seals. |
| Silicone | Variable | Low-grade silicone may absorb HFC, causing dimensional changes. |
| PTFE (Teflon) | Excellent | Inert. Use for valve seats and rigid seals. |
| Stainless Steel (316L) | Excellent | Standard construction material. |
| Aluminum | Excellent | Common for MDI canisters (often anodized or coated). |
Table 2: HFC-227ea vs. HFC-134a (Propellant Comparison)
Crucial for researchers transitioning formulations.
| Property | HFC-227ea | HFC-134a | Impact on Experiment |
| Vapor Pressure (20°C) | 3.9 bar | 5.7 bar | 227ea produces a "softer" plume; less ballistic force. |
| Liquid Density | 1.41 g/mL | 1.21 g/mL | 227ea is denser; affects particle settling velocity (Stokes' Law). |
| Boiling Point | -16.4°C | -26.1°C | 227ea is easier to handle as a liquid but evaporates slower. |
| Polarity | Low | Slightly Higher | 134a dissolves ethanol/water slightly better than 227ea. |
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9625, this compound." PubChem, [Link].
-
IPAC (International Pharmaceutical Aerosol Consortium). "Metered Dose Inhalers (MDIs) and Propellants." IPAC Inhaler, [Link].
-
Mexichem (Koura Global). "Zephex® 227ea Medical Propellant Technical Data." Koura Global, [Link].
-
3M Drug Delivery Systems. "Material Compatibility and Formulation of HFA-Based MDIs." 3M Technical Library, [Link].
Sources
Technical Support Center: Enhancing Solubility in Liquid Heptafluoropropane (HFA-227ea)
Senior Application Scientist: Dr. A. Vance System: HFA-227ea (1,1,1,2,3,3,3-Heptafluoropropane) Context: Pressurized Metered Dose Inhalers (pMDIs) & Low-Temperature Extraction Last Updated: January 30, 2026
Core Directive & Technical Overview
Welcome to the HFA-227ea Formulation Support Hub. If you are accessing this guide, you are likely facing the "Polarity Gap." HFA-227ea is a semi-fluorinated alkane with a low dielectric constant and poor solvent power for polar solutes (drug salts, biologics, hydrophilic small molecules) compared to the phased-out CFCs.
The Challenge: HFA-227ea is relatively lipophilic but lacks the polarizability of chlorinated solvents. Polar solutes thermodynamically prefer crystal lattice energy over solvation by HFA molecules, leading to precipitation, suspension instability, or valve clogging.
The Solution: We must engineer the solvent environment to lower the free energy of solvation (
Troubleshooting Guides & FAQs
Category A: Cosolvent Optimization (The Ethanol Protocol)
Q1: My polar solute precipitates immediately upon addition to HFA-227ea. What is the first line of defense?
A: The immediate intervention is Ethanol Cosolvency . Unlike HFA-134a, HFA-227ea has bulkier trifluoromethyl groups that create steric hindrance, reducing its ability to solvate polar moieties. Ethanol acts as a "bridging solvent."
-
Mechanism: Ethanol molecules disrupt the HFA-227ea structure and interact with the polar solute via hydrogen bonding and dipole-dipole interactions. This reduces the interfacial tension between the solute and the bulk propellant.
-
Recommendation: Start with a Linear Solubility Screen .
-
Prepare concentrates of your solute in absolute ethanol.
-
Titrate HFA-227ea into the concentrate.
-
Solubility typically follows a log-linear relationship:
.
-
-
Critical Threshold: Most polar drugs (e.g., Beclomethasone Dipropionate) show significant solubility enhancement between 5% and 15% w/w ethanol [1, 5].
Q2: Can I just add 20-30% ethanol to solve the solubility issue?
A: No. While solubility increases, aerosol performance degrades. High ethanol concentration increases the formulation density and reduces the vapor pressure, leading to:
-
Larger Droplet Size (MMAD): Slower evaporation of the propellant mixture yields larger droplets that deposit in the throat rather than the deep lung [6, 9].
-
Sensory Irritation: High ethanol content causes a "cold freon" sensation and mucosal irritation.
-
Seal Swelling: Elastomeric valve gaskets may swell or extractables may leach at >15% ethanol.
Limit ethanol to the minimum required for thermodynamic stability (saturation solubility + 10% safety margin).
Category B: Surfactant Selection & Micellar Systems
Q3: I tried using Oleic Acid and Sorbitan Trioleate (Span 85), but they formed an oily layer on top. Why?
A: You are using "Legacy Surfactants" designed for CFCs.
-
Root Cause: Oleic acid and Span 85 are effectively insoluble in pure HFA-227ea [3]. They require a cosolvent (ethanol) to function.[1] In CFCs, the chlorine atoms provided enough polarizability to dissolve these surfactants; fluorine atoms in HFA do not.
-
The Fix: You must use HFA-philic Surfactants or add ethanol to solvate the legacy surfactant tails.
-
Option A (With Ethanol): Dissolve Oleic Acid in Ethanol first, then add HFA. The ethanol solvates the surfactant head/tail, allowing it to form reverse micelles that can solubilize your drug [4].
-
Option B (Ethanol-Free): Switch to PEGylated surfactants or Block Copolymers (e.g., Pluronics/Poloxamers). The ether oxygens in Polyethylene Oxide (PEO) blocks interact favorably with the acidic hydrogen of HFA-227ea, granting solubility [1].
-
Q4: How do I confirm if my surfactant is actually enhancing solubility via micelles?
A: Perform the Iodine Solubilization Test or Dye Uptake Assay .
-
Add a trace amount of a polar dye (e.g., Rhodamine B) or Iodine to the HFA/Surfactant mix.
-
Observation: Pure HFA-227ea cannot dissolve the dye (clear solution). If micelles are present, the dye partitions into the micellar core, coloring the solution [1].
-
Causality: This confirms the formation of a "nanocontainer" capable of shielding your polar solute from the hostile fluorinated environment.
Category C: Advanced Techniques (Ion Pairing)
Q5: My solute is ionic (a salt). Ethanol isn't enough. What now?
A: Implement Hydrophobic Ion-Pairing (HIP) . Ionic species (e.g., Sodium Cromoglycate, Salbutamol Sulfate) have high crystal lattice energy.
-
Strategy: Replace the small, inorganic counterion (Na+, Cl-, SO4--) with a bulky, lipophilic counterion.
-
Protocol:
-
For Cationic Drugs (Amines): Pair with Oleic Acid or HFA-philic sulfonic acids .
-
For Anionic Drugs (Acids): Pair with Long-chain alkyl amines (e.g., Triethylamine, Stearylamine).
-
-
Outcome: The resulting ion pair behaves like a neutral, lipophilic molecule with significantly higher solubility in HFA-227ea/Ethanol blends [1, 12].
Decision Matrix & Workflows
Strategic Decision Tree: Solubility Enhancement
Figure 1: Logical decision matrix for selecting the appropriate solubility enhancement strategy based on solute physicochemical properties.
Experimental Workflow: Pressure Solubility Determination
To accurately measure solubility without expensive HPLC equipment initially, use this visual pressure-titration method.
Figure 2: Step-by-step protocol for preparing and assessing solubility in pressurized systems.
Technical Data & Reference Tables
Table 1: Comparative Solubility Parameters
Understanding the gap between solute and solvent.
| Solvent / Component | Dipole Moment (D) | Boiling Point (°C) | Solubility Status of Polar Drugs |
| HFA-227ea | ~2.2 | -16.4 | Insoluble (Requires enhancement) |
| Ethanol | 1.69 | 78.4 | High (Bridging solvent) |
| Water | 1.85 | 100.0 | Insoluble (Immiscible with HFA) |
| Oleic Acid | ~1.0 | 360.0 | Insoluble in pure HFA-227ea [3] |
Table 2: Recommended Excipients for HFA-227ea
| Excipient Class | Specific Agent | Role | Usage Concentration |
| Cosolvent | Anhydrous Ethanol | Solvating agent, reduces vapor pressure | 5 – 15% w/w [6, 9] |
| Surfactant | Oleic Acid | Valve lubricant, suspension stabilizer (Requires Ethanol) | 0.01 – 1.0% w/w |
| Surfactant | PVP (Polyvinylpyrrolidone) | Suspension stabilizer, crystal growth inhibitor | 0.001 – 0.1% w/w |
| Surfactant | PEG-PPG Block Copolymers | Micellar solubilization (HFA-soluble) | 0.1 – 2.0% w/w [1, 12] |
References
-
Surfactant solubility and aggregate orientation in hydrofluoroalkanes. International Journal of Pharmaceutics. [Link]
-
Solvent-solute interactions in hydrofluoroalkane propellants. Journal of Physical Chemistry B. [Link]
-
Drug-surfactant-propellant interactions in HFA-formulations. International Journal of Pharmaceutics. [Link]
-
Measurement and correlation of solute solubility in HFA-134a/ethanol systems. International Journal of Pharmaceutics. [Link]
-
Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. DDL Conference. [Link]
-
The influence of ethanol cosolvent concentrations on the aerodynamic particle size characteristics of HFA 227 formulations. ResearchGate. [Link][2]
-
This compound (HFC-227ea) Properties. Wikipedia. [Link]
-
Hansen Solubility Parameters Basics. Steven Abbott. [Link]
-
Balancing ethanol cosolvent concentration with product performance in 134a-based pressurized metered dose inhalers. PubMed. [Link]
-
Tuning Aerosol Particle Size Distribution of Metered Dose Inhalers Using Cosolvents and Surfactants. University of Texas at Austin. [Link]
Sources
Technical Support Center: Sustainable Management of HFC-227ea in Research
Topic: Minimizing the Environmental Impact of HFC-227ea (Heptafluoropropane) Role: Senior Application Scientist Status: Active Guide [v2025.1]
Introduction: The Invisible Variable in Your Data
As researchers, we often view propellants and solvents as inert carriers. However, HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane) is a potent greenhouse gas with a Global Warming Potential (GWP) of 3,220 (IPCC AR5) to 3,590 (depending on the integration time horizon). To put this in perspective, releasing 1 kg of HFC-227ea is equivalent to driving a standard passenger vehicle roughly 12,000 kilometers .
Under the Kigali Amendment and the US AIM Act , the supply of virgin HFCs is shrinking. Minimizing use is no longer just an ethical choice—it is a supply chain necessity. This guide provides self-validating protocols to eliminate fugitive emissions and recover HFC-227ea without compromising the integrity of your pharmaceutical formulations or fire-suppression studies.
Module 1: Leak Detection & System Integrity
User Question: "My reactor pressure drops slightly overnight. Is this negligible, or do I need to strip the system?"
Technical Response: In high-pressure HFC-227ea applications (Vapor Pressure: ~4.0 bar at 20°C), a "slight" drop often signifies a micro-leak that preferentially vents the vapor phase. If you are working with a propellant/solvent mixture, this fractionates your formulation , altering the concentration of the active pharmaceutical ingredient (API) or co-solvent. You cannot simply "top up" the vessel; you must validate integrity.
Troubleshooting Protocol: The "Zero-Tolerance" Leak Check
Do not use soap water (Snoop®) on high-purity lines; it introduces non-volatile residues.
-
Isolation Test: Isolate the vessel from the supply cylinder. Pressurize to 80% of Maximum Allowable Working Pressure (MAWP) using inert Nitrogen (N₂), not HFC-227ea, to save stock.
-
Thermal Equilibration: Wait 30 minutes. Gas expansion due to ambient heat can mask leaks.
-
Electronic Detection: Use a Heated Diode or Infrared (IR) refrigerant leak detector. HFC-227ea is non-flammable but heavy; check underneath fittings and valves (it pools low).
-
The Decay Rule: If pressure drops >0.5% over 1 hour (corrected for temperature), the system is compromised.
Visualization: Leak Detection Logic Flow
Figure 1: Decision matrix for diagnosing and repairing HFC-227ea micro-leaks without contaminating the flow path.
Module 2: Capture & Recovery Protocols
User Question: "I'm done with my extraction/propulsion test. Can I vent the remaining HFC-227ea into the fume hood?"
Technical Response: Absolutely not. Standard fume hoods and HEPA/Charcoal filters do not capture HFC-227ea. It passes directly into the atmosphere. Because HFC-227ea has a boiling point of -16.4°C , it is easily condensed and recovered using a cryogenic trap.
Experimental Protocol: The Cryogenic Cold Trap
Objective: Recover >95% of HFC-227ea from the waste stream.
Materials:
-
Stainless steel collection cylinder (DOT-rated).
-
Dewar flask.
-
Coolant: Dry Ice (Solid CO₂) + Isopropyl Alcohol (IPA) Slurry. Temperature: -78°C .
-
Note: Liquid Nitrogen (-196°C) is not recommended as it may freeze HFC-227ea solid (Freezing pt: -131°C) causing blockages, or condense atmospheric oxygen.
-
Step-by-Step:
-
Setup: Connect the reactor vent output to the "Inlet" of a stainless steel cold trap immersed in the Dry Ice/IPA slurry.
-
Flow Control: Open the reactor vent valve slowly. Maintain a flow rate that allows the gas to reside in the cold trap long enough to condense.
-
Thermodynamics: The vapor pressure of HFC-227ea at -78°C is near vacuum. The gas will naturally migrate from the warm reactor to the cold trap (Cryopumping effect).
-
Collection: Once the reactor is at atmospheric pressure, close the trap valves.
-
Transfer: Allow the trap to warm to room temperature only if connected to a recovery cylinder. The expanding liquid will generate high pressure (~60 psi); ensure the recovery cylinder has adequate headspace (80% fill limit).
Visualization: Recovery Rig Schematic
Figure 2: Schematic for a laboratory-scale cryogenic recovery system utilizing the cryopumping effect.
Module 3: Transitioning to Low-GWP Alternatives
User Question: "We are developing a new MDI (Metered Dose Inhaler). Should we switch to HFO-1234ze immediately?"
Technical Response: Transitioning is scientifically non-trivial. While HFO-1234ze(E) (GWP < 1) and HFC-152a (GWP 124) are the future, they possess different physicochemical properties that affect drug solubility, valve elastomer compatibility, and spray pattern.
Comparative Analysis: HFC-227ea vs. Alternatives
Use this table to predict formulation behavior before switching.
| Property | HFC-227ea (Current) | HFC-152a (Alternative) | HFO-1234ze(E) (Alternative) | Impact on Research |
| GWP (100-yr) | ~3,220 | 124 | < 1 | Regulatory Compliance |
| Boiling Point | -16.4°C | -24.0°C | -19.0°C | Affects Atomization/Spray Plume |
| Liquid Density | 1.41 g/ml | 0.91 g/ml | 1.17 g/ml | Affects Suspension Stability (Stokes' Law) |
| Solvency (Kauri-Butanol) | Low | Moderate | Low | Affects API Solubility & Valve Leaching |
| Flammability | Non-Flammable | Flammable (A2) | Mildly Flammable (A2L) | Requires Safety Equipment Upgrade |
Key Insight: If your API is a suspension in HFC-227ea, switching to HFC-152a (lower density) may cause the drug to sink faster (sedimentation) rather than float (creaming), fundamentally changing dose uniformity. HFO-1234ze(E) is the closer density match for HFC-227ea replacements.
References
-
Intergovernmental Panel on Climate Change (IPCC). (2007). Climate Change 2007: The Physical Science Basis (AR4) - Chapter 2: Changes in Atmospheric Constituents and in Radiative Forcing.[Link]
-
United States Environmental Protection Agency (EPA). (2021). Phasedown of Hydrofluorocarbons: Establishing the Allowance Allocation and Trading Program under the AIM Act.[1][2][Link]
-
United Nations Environment Programme (UNEP). (2016). The Kigali Amendment to the Montreal Protocol: HFC Phase-down.[2][3][4][5][6][Link]
-
Noakes, T. J. (2002). Medical aerosol propellants.[7][8][9] Journal of Fluorine Chemistry, 118(1-2), 55-67. (Context for HFC-227ea in MDIs). [Link]
Sources
- 1. era-environmental.com [era-environmental.com]
- 2. agas.com [agas.com]
- 3. Ozone Timeline | Ozone Secretariat [ozone.unep.org]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. carboncontainmentlab.org [carboncontainmentlab.org]
- 6. epa.gov [epa.gov]
- 7. ipacinhaler.org [ipacinhaler.org]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. docs.publicnow.com [docs.publicnow.com]
Preventing moisture contamination in 1,1,1,2,3,3,3-Heptafluoropropane systems
Core Directive: The Zero-Tolerance Moisture Policy
Welcome to the HFC-227ea Technical Support Hub. In pharmaceutical and high-purity applications, moisture is not merely an impurity; it is a catalyst for system-wide failure.[1]
While the standard industrial specification for HFC-227ea (ASTM D6064) allows for ≤ 10 ppm moisture, drug development and metered-dose inhaler (MDI) formulations often require limits < 5 ppm .[1]
Why is this critical?
-
Hydrolysis & Acidity: HFC-227ea is thermodynamically stable, but in the presence of free water and metal surfaces (catalysts), it can undergo slow hydrolysis, releasing Fluoride ions (
).[1] These ions form Hydrofluoric Acid (HF), which corrodes stainless steel and degrades Active Pharmaceutical Ingredients (APIs).[1] -
API Agglomeration: In suspension MDIs, micronized drug particles are hygroscopic.[1] Moisture creates "water bridges" between particles, causing irreversible agglomeration and valve clogging.[1]
-
Propellant Physics: Water is sparingly soluble in HFC-227ea (~60 ppm at 20°C).[1] As temperatures drop (e.g., during expansion/filling), dissolved water precipitates as ice crystals, damaging valve seats.[1]
Visualization: The Moisture Ingress & Removal Cycle
Understanding where moisture enters is the first step to elimination. The following diagram illustrates the contamination vectors and the critical control points for removal.
Figure 1: Critical Control Points (CCPs) for moisture ingress.[1] Red dashed lines indicate contamination vectors; Green node indicates the primary remediation step.
Troubleshooting Guide & FAQs
Module A: System Integrity & Materials
Q: We are detecting rising moisture levels in our transfer lines overnight. The system is sealed. What is happening? A: You are likely experiencing Elastomeric Permeation .[1] Even in pressurized systems, water vapor can diffuse through gasket materials against the pressure gradient if the partial pressure of water outside (humid air) is higher than inside (ultra-dry propellant).[1]
-
The Fix: Replace standard Buna-N or Neoprene seals with PTFE (Teflon) or FKM (Viton) .[1]
-
The Data: PTFE has a moisture permeability rate orders of magnitude lower than elastomers.
| Material | Moisture Permeability | Compatibility with HFC-227ea | Recommendation |
| PTFE | Very Low | Excellent | Primary Choice |
| EPDM | Low | Good | Acceptable (Static Seals) |
| Buna-N | Moderate | Fair | Avoid in Pharma |
| Silicone | High | Poor (Swelling) | DO NOT USE |
Q: Can we use standard stainless steel braided hoses? A: Only if they are PTFE-lined .[1] Rubber-core hoses act as a "moisture sponge," absorbing atmospheric water and leaching it into the HFC-227ea during transfer.[1] Always use smooth-bore PTFE-lined hoses with stainless steel overbraid.[1]
Module B: Drying & Processing[1][3][4][5]
Q: How do we actively remove moisture from a contaminated batch? A: Implement an In-Line Molecular Sieve Adsorption Bed .[1] You must use Type 4A (4 Angstrom) molecular sieves.[1]
-
Mechanism: Water molecules (approx.[1] 2.7 Å) enter the pores and are trapped. HFC-227ea molecules (larger than 4 Å due to bulky Fluorine atoms) are excluded, preventing propellant loss.[1]
-
Protocol:
Q: Why not use Type 3A or 13X?
-
Type 3A: Too slow. While it excludes HFC-227ea, the kinetics for water adsorption are slower than 4A.[1]
-
Type 13X: Too large (10 Å). It will co-adsorb the HFC-227ea propellant, leading to pressure drops and composition changes.[1]
Module C: Analytical Verification (The "Truth" Check)[1]
Q: Our dew point meter shows "Dry," but our API is degrading. Why? A: Dew point meters in the vapor phase are often misleading for liquefied gases. You must measure the total water content in the liquid phase using Coulometric Karl Fischer (KF) Titration .
Standard Operating Procedure (SOP) for HFC-227ea Moisture Analysis:
-
Instrument: Coulometric KF Titrator with a Gas Analysis System (vaporizer).
-
Reagent: Anolyte solution specific for ketones/fluorocarbons (to prevent side reactions).
-
Sampling:
-
Connect the liquid phase of the HFC-227ea cylinder to the KF vaporizer via a stainless steel capillary.
-
CRITICAL STEP: Heat the vaporizer to 60°C. This ensures the HFC-227ea flashes to gas, but the water (which has a higher boiling point) does not freeze out in the line.[1]
-
Flow the gas through the titration cell at a controlled rate (e.g., 100-200 mL/min).[1]
-
-
Calculation:
Note: Mass is determined by weighing the cylinder before and after, or by using a mass flow controller.
Visualizing the Drying Workflow
The following P&ID (Piping and Instrumentation Diagram) logic demonstrates the correct placement of drying and filtration units.
Figure 2: Process Flow Diagram for In-Line Drying. Note the post-filter is mandatory to prevent sieve attrition from contaminating the final product.
References & Authoritative Sources
-
ASTM International. ASTM D6064 - 11: Standard Specification for HFC-227ea, 1,1,1,2,3,3,3-Heptafluoropropane.[1] (Defines the 10 ppm moisture limit and purity standards).
-
[1]
-
-
Koura (formerly Mexichem). Zephex® 227ea Pharmaceutical Grade Propellant Specifications.[1] (Industry standard for MDI propellants).[1]
-
Fike Corporation. HFC-227ea Clean Agent Physical Properties & Safety Data.[1] (Provides data on hydrolysis and material compatibility).
-
[1]
-
-
Mettler Toledo. Karl Fischer Titration of Liquefied Gases.[1] (The definitive guide on analytical methodology for propellants).[1]
-
Trelleborg Sealing Solutions. Chemical Compatibility Guide: HFCs and Elastomers. (Source for PTFE/EPDM permeability data).
-
[1]
-
Sources
Technical Support Center: Troubleshooting Calibration Issues in Analytical Instruments After HFC-227ea Exposure
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential calibration and performance issues with analytical instruments located in environments protected by HFC-227ea (Heptafluoropropane) fire suppression systems. While HFC-227ea is a clean agent that leaves no residue, a discharge event—particularly during a fire—can have subtle but significant impacts on high-sensitivity instrumentation. This document provides in-depth, scientifically grounded troubleshooting advice to diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding HFC-227ea and its interaction with laboratory environments.
Q1: What is HFC-227ea and why is it used in my laboratory?
A: HFC-227ea, also known by trade names like FM-200®, is a colorless, odorless, electrically non-conductive gas used as a waterless fire suppression agent.[1][2] Laboratories, data centers, and clean rooms often use these systems because the agent can extinguish a fire rapidly (typically in under 10 seconds) without causing damage to sensitive electronic equipment or leaving behind any residue.[1][3] Its primary function is to protect high-value assets where water or powder-based suppressants would be destructive.[4]
Q2: I was told HFC-227ea is a "clean agent." Can it still affect my instrument's calibration?
A: Yes, under specific circumstances. While HFC-227ea itself is chemically stable and leaves no oily deposits or residue, the primary concern arises from its behavior at high temperatures.[2][5] If an HFC-227ea system discharges in response to an actual fire, the agent can thermally decompose upon contact with open flames or very hot surfaces. This decomposition creates highly corrosive byproducts, most notably Hydrogen Fluoride (HF) gas.[6][7] It is the exposure to HF, not the HFC-227ea itself, that is the principal cause of post-event instrument problems.[6][8]
Q3: What is Hydrogen Fluoride (HF) and why is it a problem for my instruments?
A: Hydrogen Fluoride is a highly corrosive and toxic gas.[9] For analytical instruments, it is particularly damaging for several reasons:
-
Etching of Silica: HF aggressively attacks silica-based materials, which includes glass, quartz, and the fused silica used in GC capillary columns and fiber optics.[9]
-
Corrosion of Metal Components: It causes severe corrosion of stainless steel, aluminum, and other metals commonly found in ion sources, transfer lines, sample loops, and detector components.[6][10]
-
Electronic Damage: HF can damage circuit boards, connectors, and other sensitive electronics, leading to intermittent or complete failure.[6]
Q4: My lab's HFC-227ea system discharged, but there was no fire. Should I still be concerned?
A: A non-fire discharge (e.g., accidental activation) is far less concerning. In this scenario, no thermal decomposition to HF occurs. The primary, though minimal, risks would be a temporary change in ambient pressure and temperature, and the potential for the gas to slightly displace the laboratory atmosphere. For most instruments, recalibration after ensuring the lab is fully ventilated is a sufficient precautionary measure. The troubleshooting guides below are primarily intended for post-fire discharge scenarios.
Part 2: Instrument-Specific Troubleshooting Guides
This section provides detailed, step-by-step protocols for diagnosing and resolving calibration issues based on the type of analytical instrument. The core logic is to systematically isolate the problem, starting with the least invasive procedures.
Focus Area 1: Gas Chromatography (GC) Systems
GCs are particularly vulnerable to HF exposure due to the delicate nature of the fused silica column and the sensitive detectors.
Common Symptoms After an HF Exposure Event:
-
Poor peak shape (tailing or fronting).
-
Shifting retention times.[11]
-
Loss of resolution and sensitivity.
-
Unstable or noisy baseline.[12]
-
Complete loss of signal ("no peaks").
Causality: These symptoms are classic indicators of a compromised analytical flow path. HF can etch the inner deactivation layer of the capillary column, creating active sites that cause analytes to tail or be irreversibly adsorbed.[13] Corrosion of the injector liner or detector components can also introduce contamination and leaks.
-
Initial Assessment (Safety First):
-
Step 1: Ensure the laboratory has been fully ventilated and deemed safe for re-entry by safety personnel.
-
Step 2: Visually inspect the exterior of the GC for any signs of corrosion or damage. Pay close attention to fittings and electronic connections.
-
-
Flow Path Integrity Check:
-
Step 3: Pressurize the system with carrier gas (Helium, Nitrogen, or Hydrogen) and perform a comprehensive electronic leak check of all fittings from the gas trap to the detector. Even minor corrosion can compromise a ferrule's seal.
-
Step 4: If leaks are found, replace the affected ferrules and nuts. Do not simply re-tighten, as this may not solve a corrosion-induced leak.
-
-
Injector and Column Evaluation:
-
Step 5: Cool the injector and oven. Remove the column from the injector and detector.
-
Step 6: Remove and inspect the injector liner and septum. Look for discoloration, particulate matter, or etching on the glass liner. Replace both the liner and septum as a mandatory step, as they are high-contact surfaces.[14]
-
Step 7: Condition the column. Re-install the column in the injector but leave it unconnected to the detector. Cap the detector port. Condition the column by slowly ramping the oven temperature to its maximum isothermal limit (or 20°C above your highest method temperature) and holding for 1-2 hours. This will bake out any adsorbed contaminants.
-
Step 8: Cool the oven and properly install the column into the detector. Run a blank temperature program and observe the baseline. If the baseline remains noisy or shows excessive bleed, the column's stationary phase has likely been damaged by HF and must be replaced.[13]
-
-
Detector Check:
-
Step 9: If a new column still produces a poor baseline or low sensitivity, the detector itself may be contaminated or damaged. For a Flame Ionization Detector (FID), this may involve cleaning the jet and collector. For a Mass Spectrometer (MS), this requires a more involved source cleaning (see MS section below). Consult your instrument manual for specific detector maintenance procedures.[15]
-
Below is a visual workflow to guide the decision-making process for GC triage after a potential HF exposure event.
Focus Area 2: Mass Spectrometry (MS) Systems
High-sensitivity mass spectrometers, especially those with complex ion optics, are extremely susceptible to both particulate and chemical contamination.
Common Symptoms After an HF Exposure Event:
-
Significant loss of sensitivity or inability to tune.
-
High background noise or appearance of unusual ions.
-
Unstable ion ratios or signal drift.
-
Charging of ion source components, leading to unstable performance.
Causality: HF gas can readily enter the vacuum system. Once inside, it can corrode the metallic surfaces of the ion source, quadrupoles, ion traps, and transfer optics.[6] This corrosion not only damages the components but also creates non-conductive layers that disrupt the precise electric fields required for ion focusing and transmission.[16] The result is a severe degradation of instrument performance that standard autotuning cannot correct.
-
Initial Assessment:
-
Step 1: After ensuring the lab is safe, vent the mass spectrometer.
-
Step 2: Carefully remove the ion source. Visually inspect the source elements (repeller, lenses, filaments) for any signs of discoloration, pitting, or powdery residue.[17] Any visible corrosion is a clear indicator of HF damage.
-
-
Ion Source Decontamination:
-
Step 3: Disassemble the ion source completely, following the manufacturer's instructions. Use lint-free gloves and handle components with clean tweezers.[18]
-
Step 4: Clean the metal components. This typically involves an abrasive polish (using an aluminum or chromium oxide slurry) to physically remove the corroded layer, followed by sonication in a sequence of solvents (e.g., water, methanol, acetone, hexane) to remove all polishing residue and organic contaminants.[18]
-
Step 5: Thoroughly dry all components in a vacuum oven before reassembly. This is critical to prevent outgassing.
-
-
System Pump-Down and Bake-out:
-
Step 6: Reinstall the cleaned ion source.
-
Step 7: Pump the system down. It is highly recommended to perform a system bake-out (if your instrument has this feature) for an extended period (12-24 hours) to help decontaminate the analyzer region beyond the ion source.
-
-
Performance Verification:
-
Step 8: After the system has cooled and reached a stable vacuum, attempt to tune the instrument using the calibration standard.
-
Step 9: If tuning is successful and sensitivity is restored, the primary contamination was likely confined to the ion source.
-
Step 10: If sensitivity is still low or tuning fails, the corrosion may have affected components deeper within the mass analyzer (quadrupoles, etc.). This level of contamination typically requires a service visit from a certified engineer for advanced decontamination.
-
This decision tree helps diagnose the location and severity of contamination within the MS system.
Part 3: Data Summary & Preventative Action Plan
HFC-227ea and Decomposition Product Properties
The following table summarizes key properties of HFC-227ea and its primary thermal decomposition product, Hydrogen Fluoride. Understanding these is critical to appreciating the associated risks.
| Property | HFC-227ea (Heptafluoropropane) | Hydrogen Fluoride (HF) |
| Chemical Formula | CF₃CHFCF₃ | HF |
| Boiling Point | -16.4 °C | 19.5 °C |
| Appearance | Colorless, odorless gas | Colorless gas with pungent, irritating odor |
| Residue | None | N/A (Reacts with surfaces) |
| Primary Hazard | High-temperature decomposition | Extreme corrosivity and toxicity |
| Effect on Silica/Glass | Inert | Rapidly etches and dissolves |
| Effect on Metals | Inert | Corrodes most metals |
Data sourced from various material safety data sheets and chemical handbooks.[5][9][19][20][21]
Protocol: Post-Discharge Action Plan to Protect Instrumentation
If your laboratory experiences a fire-related HFC-227ea discharge, immediate and decisive action can mitigate long-term damage to your analytical instruments.
-
Evacuate and Isolate: Follow all site-specific safety protocols for evacuation. Do not re-enter until cleared by emergency responders and environmental health and safety (EHS) personnel.
-
Ventilate Aggressively: Once cleared for re-entry, the first priority is to thoroughly ventilate the area to purge any residual HF gas. Use laboratory exhaust systems and, if safe, open windows to create airflow.
-
Power Down Instruments: Safely power down all analytical instruments to prevent further damage to energized electronics.
-
External Decontamination: Wipe down all external surfaces of the instruments with a suitable cleaning agent. A solution of sodium bicarbonate (baking soda) or another mild base can help neutralize any settled acidic residues before a final wipe with deionized water and isopropyl alcohol.[9]
-
Initiate Instrument Triage: Begin the instrument-specific troubleshooting protocols detailed above. Prioritize the most sensitive instruments (e.g., high-resolution MS, GCs) first.
-
Document Everything: Keep a detailed log of all actions taken, parts replaced, and service calls made. This documentation is crucial for insurance purposes and for tracking the long-term health of the instrument.
By following these structured troubleshooting guides and preventative protocols, laboratory personnel can effectively manage the risks associated with an HFC-227ea discharge, ensuring the continued integrity and performance of their critical analytical instrumentation.
References
-
National Research Council Canada. (2004). Thermal decomposition products from fire suppression with HFC-227ea in an electronic facility. NRC Publications Archive. [Link]
-
Corrosion Protection. (2012). HFC 227ea Paper - A Real Fire Suppression System Problem and Your Electronics and Computer Systems. [Link]
-
Kim, A., Su, J., & Crampton, G. (2002). Thermal Decomposition Products from Fire Suppression with HFC227ea in an Electronic Facility. ResearchGate. [Link]
-
Kim, A., Su, J., Crampton, G. (n.d.). MEASUREMENT OF THERMAL DECOMPOSITION PRODUCTS OF HFC-227EA IN AN ELECTRONIC FACILITY. [Link]
-
Scribd. (n.d.). GC Troubleshooting Guide: Common Issues. [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]
-
Hochiki. (n.d.). HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Stepbio. (n.d.). GC Troubleshooting. [Link]
-
Mutkar. (n.d.). FM200 (HFC-227ea). [Link]
-
Fike. (n.d.). HFC-227ea Clean Agent Data Sheet. [Link]
-
ResearchGate. (2024). Has anyone experienced similar issue with ion source of mass spectrometry?. [Link]
-
Spectroscopy Online. (2010). Ion Burn and the Dirt of Mass Spectrometry. [Link]
-
PT. INDOREED Cakramulia. (2015). MSDS Clean Agent Gas HFC227ea - MH227. [Link]
-
MEP Fire. (n.d.). HFC-227ea Product Information. [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]
-
Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. [Link]
-
Shimadzu. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. [Link]
-
GAO Tek. (n.d.). Applications of Hydrogen Fluoride Gas Detector in the Chemical Analysis Industry. [Link]
-
University of Tennessee, Knoxville EHS. (2021). Laboratory Equipment Decontamination and Disposition. [Link]
-
GAO Tek. (n.d.). Applications of Hydrogen Fluoride in Laboratory and Research Industry. [Link]
-
Feinstein Institutes for Medical Research. (n.d.). HOW TO DECONTAMINATE IN THE FIELD AFTER A FIRE CALL. [Link]
-
Hamilton County Fire Chiefs' Association. (2018). POST FIRE DECONTAMINATION. [Link]
-
Springfield Fire Department. (n.d.). Overhaul & Post Fire Decontamination. [Link]
-
Vimal Fire Controls. (n.d.). HFC - 227ea(FM 200)- Gas based Suppression System. [Link]
-
Imen Datis Asia. (2025). What is HFC 227ea gas and what is its use?. [Link]
-
Fire Protection Systems. (n.d.). FM-200 (HFC-227ea) – Clean Agent Gas Suppressant. [Link]
-
University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
OSHA. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. [Link]
-
Rowan University. (2022). Laboratory Safety Guide - HYDROFLUORIC ACID. [Link]
-
National Research Council Canada. (1996). Full-Scale Fire Testing of HFC-227ea and HCFC Blend A. [Link]
Sources
- 1. gassuppression.com.au [gassuppression.com.au]
- 2. What is HFC 227ea gas and what is its use? | Imen Datis Asia [imenada.com]
- 3. Vimal Fire Controls Pvt. Ltd. [vimalfire.com]
- 4. suppressionsystems.com [suppressionsystems.com]
- 5. fm200.co.id [fm200.co.id]
- 6. HFC 227ea Paper - A Real Fire Suppression System Problem and Your Electronics and Computer Systems - Corrosion Protection Solutions | EnviroTech Europe [corrosion-protect.com]
- 7. researchgate.net [researchgate.net]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
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- 10. Applications of Hydrogen Fluoride Gas Detector in the Chemical Analysis Industry - GAO Tek [gaotek.com]
- 11. stepbio.it [stepbio.it]
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- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
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- 18. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
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- 21. HFC-227ea Product Information | MEP Fire [gaseousfireextinguishers.com]
Technical Support Center: Exploring HFC-227ea as a Reaction Solvent
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Charting Unexplored Territory
The use of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) as a reaction solvent is a novel and largely unexplored area of chemistry.[1][2][3][4] Unlike established fluorinated solvents, HFC-227ea is primarily recognized for its application as a fire suppression agent and a pharmaceutical propellant.[5][6] This guide is designed for the pioneering researcher considering HFC-227ea for chemical synthesis. It provides a technical framework based on the known physicochemical properties of HFC-227ea, drawing parallels with other fluorinated solvents to anticipate challenges and guide experimental design.[7][8] Our objective is to equip you with the foundational knowledge to safely and effectively explore the potential of HFC-227ea in your synthetic endeavors.
Core Properties of HFC-227ea: A Solvent Profile
Understanding the fundamental properties of HFC-227ea is critical to predicting its behavior as a solvent.[9][10] These characteristics will dictate its suitability for various reaction types and inform troubleshooting strategies.
| Property | Value | Implication for Reactions |
| Chemical Formula | CF₃-CHF-CF₃[5] | High degree of fluorination suggests low polarity and high chemical inertness. |
| Molar Mass | 170.03 g/mol [5] | A relatively heavy solvent, which may impact mass transfer in heterogeneous reactions. |
| Boiling Point | -16.4 °C[5] | Reactions must be conducted in a closed, pressurized system. Product isolation will require careful consideration of volatility. |
| Density (liquid) | 1.46 g/cm³ at -16 °C[5] | Significantly denser than many organic solvents, which may lead to phase separation. |
| Water Solubility | 260 mg/L[5][11] | Very low water solubility, suggesting it is a non-polar, hydrophobic solvent. |
| Ozone Depletion Potential | 0[9] | An environmentally favorable characteristic compared to older halogenated solvents. |
Frequently Asked Questions (FAQs)
1. What types of reactions are potentially suitable for HFC-227ea as a solvent?
Given its non-polar nature and chemical inertness, HFC-227ea may be best suited for reactions involving non-polar reactants and intermediates.[1] Potential applications could include:
-
Free-radical reactions, where the inertness of the solvent is advantageous.
-
Reactions involving gaseous reagents, where its properties as a liquefied gas could be beneficial.
-
Certain polymerization reactions.
-
As a co-solvent with other fluorinated or non-polar solvents to fine-tune reaction conditions.
2. How does HFC-227ea compare to other common fluorinated solvents like HFIP or perfluorohexane?
HFC-227ea is significantly less polar than fluorinated alcohols like hexafluoroisopropanol (HFIP), which are known to stabilize charged intermediates.[12] Its properties are more analogous to perfluorinated alkanes, suggesting it will be a poor solvent for polar and ionic species. However, the presence of a hydrogen atom gives it a slight dipole moment, potentially offering different solubility characteristics than fully perfluorinated compounds.
3. What are the primary safety concerns when working with HFC-227ea?
-
High Pressure: Due to its low boiling point, HFC-227ea is handled as a liquefied gas and requires the use of pressure-rated equipment.[13][14]
-
Thermal Decomposition: At high temperatures, HFC-227ea can decompose to form toxic and corrosive products, most notably hydrogen fluoride (HF).[15][16] Adequate ventilation and the avoidance of heat sources are crucial.
-
Asphyxiation Risk: As a gas at ambient conditions, it can displace oxygen in enclosed spaces.[9]
-
Cold Burns: Contact with the liquid form can cause frostbite.[13]
4. How can I handle the low boiling point of HFC-227ea in an experimental setup?
All reactions must be conducted in a sealed, pressure-rated reactor (e.g., a Parr reactor or similar autoclave). The reactor must be equipped with a pressure gauge and a pressure relief valve. Cooling the reactor below -16.4 °C before introducing the solvent can facilitate handling.
5. What are the environmental considerations for using HFC-227ea?
While HFC-227ea has zero ozone depletion potential, it is a potent greenhouse gas with a significant global warming potential.[9] Therefore, it is imperative to prevent its release into the atmosphere. All experimental setups should be designed to be leak-tight, and any waste HFC-227ea should be disposed of in accordance with environmental regulations.
Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments with HFC-227ea.
Problem 1: Poor Solubility of Reactants
-
Symptom: Starting materials do not dissolve, leading to a heterogeneous mixture and poor or no reaction.
-
Cause: HFC-227ea is a non-polar solvent and will not effectively dissolve polar or ionic compounds.
-
Solutions:
-
Reagent Selection: If possible, choose non-polar starting materials or reagents with fluorinated ponytails to enhance solubility.
-
Co-Solvent Addition: Introduce a small amount of a co-solvent that is miscible with HFC-227ea and can help to solubilize the reactants. Non-polar organic solvents or other fluorinated solvents could be explored.
-
Phase-Transfer Catalysis: For reactions involving an ionic species, a phase-transfer catalyst may be employed to shuttle the ion into the HFC-227ea phase.
-
Problem 2: Reaction Fails to Initiate or Proceeds Slowly
-
Symptom: No product is formed, or the reaction rate is significantly lower than in conventional solvents.
-
Cause:
-
Poor solubility of reactants (see Problem 1).
-
The reaction mechanism involves polar or charged intermediates that are destabilized by the non-polar solvent.
-
Insufficient mixing in a pressurized reactor.
-
-
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature will increase the pressure in the reactor and may enhance reaction rates. This must be done with caution, respecting the pressure limits of the equipment and being mindful of the thermal decomposition of HFC-227ea.
-
Enhanced Agitation: Ensure vigorous stirring to overcome potential mass transfer limitations, especially in heterogeneous systems.
-
Catalyst Selection: A catalyst that is soluble and active in a non-polar, fluorinated environment may be required.
-
Problem 3: Difficulty in Product Isolation
-
Symptom: Challenges in separating the product from the solvent and unreacted starting materials.
-
Cause: The low boiling point of HFC-227ea makes traditional work-up procedures difficult.
-
Solutions:
-
Solvent Evaporation: The most straightforward method for non-volatile products is to carefully vent the HFC-227ea from the cooled reactor into a cold trap or through a suitable scrubbing system to capture the solvent.
-
Liquid-Liquid Extraction: If the product is soluble in a conventional organic solvent that is immiscible with HFC-227ea, a low-temperature extraction could be attempted.
-
Precipitation/Crystallization: If the product is a solid with low solubility in HFC-227ea, it may precipitate out of the solution upon cooling.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Test Reaction in HFC-227ea
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been leak-tested.
-
Reagent Loading: Add the solid reactants and a magnetic stir bar to the reactor.
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Cooling: Cool the reactor to a temperature below -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Solvent Addition: Carefully condense a known amount of HFC-227ea gas into the cooled reactor from a cylinder.
-
Reaction: Allow the reactor to warm to the desired temperature while stirring. Monitor the pressure and temperature throughout the reaction.
-
Work-up:
-
Cool the reactor to below -20 °C.
-
Slowly vent the HFC-227ea through a cold trap to recover the solvent.
-
Once the pressure has returned to ambient, open the reactor and isolate the crude product.
-
Diagram: Troubleshooting Workflow for HFC-227ea Reactions
Sources
- 1. Vimal Fire Controls Pvt. Ltd. [vimalfire.com]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. HFC227ea – FM200 & FE227 Suppression Systems - Active Fire Suppression Ltd [activefire-uk.com]
- 4. Kidde HFC-227EA (FM-200) | Suppression Systems [suppression.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. HFC-227 Fire Suppression System - Fire Safety Search [firesafetysearch.com]
- 7. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]
- 8. Exploring the Applications and Benefits of Fluorinated Solvents in Industry [tengerchemical.com]
- 9. suppressionsystems.com [suppressionsystems.com]
- 10. climalife.co.uk [climalife.co.uk]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. airgas.com [airgas.com]
- 14. fire-protection.com.au [fire-protection.com.au]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. nist.gov [nist.gov]
Reducing the formation of toxic byproducts during HFC-227ea decomposition
Technical Support Center: Exploring HFC-227ea as a Reaction Solvent
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Charting Unexplored Territory
The use of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) as a reaction solvent is a novel and largely unexplored area of chemistry.[1][2][3][4] Unlike established fluorinated solvents, HFC-227ea is primarily recognized for its application as a fire suppression agent and a pharmaceutical propellant.[5][6] This guide is designed for the pioneering researcher considering HFC-227ea for chemical synthesis. It provides a technical framework based on the known physicochemical properties of HFC-227ea, drawing parallels with other fluorinated solvents to anticipate challenges and guide experimental design.[7][8] Our objective is to equip you with the foundational knowledge to safely and effectively explore the potential of HFC-227ea in your synthetic endeavors.
Core Properties of HFC-227ea: A Solvent Profile
Understanding the fundamental properties of HFC-227ea is critical to predicting its behavior as a solvent.[9][10] These characteristics will dictate its suitability for various reaction types and inform troubleshooting strategies.
| Property | Value | Implication for Reactions |
| Chemical Formula | CF₃-CHF-CF₃[5] | High degree of fluorination suggests low polarity and high chemical inertness. |
| Molar Mass | 170.03 g/mol [5] | A relatively heavy solvent, which may impact mass transfer in heterogeneous reactions. |
| Boiling Point | -16.4 °C[5] | Reactions must be conducted in a closed, pressurized system. Product isolation will require careful consideration of volatility. |
| Density (liquid) | 1.46 g/cm³ at -16 °C[5] | Significantly denser than many organic solvents, which may lead to phase separation. |
| Water Solubility | 260 mg/L[5][11] | Very low water solubility, suggesting it is a non-polar, hydrophobic solvent. |
| Ozone Depletion Potential | 0[9] | An environmentally favorable characteristic compared to older halogenated solvents. |
Frequently Asked Questions (FAQs)
1. What types of reactions are potentially suitable for HFC-227ea as a solvent?
Given its non-polar nature and chemical inertness, HFC-227ea may be best suited for reactions involving non-polar reactants and intermediates.[1] Potential applications could include:
-
Free-radical reactions, where the inertness of the solvent is advantageous.
-
Reactions involving gaseous reagents, where its properties as a liquefied gas could be beneficial.
-
Certain polymerization reactions.
-
As a co-solvent with other fluorinated or non-polar solvents to fine-tune reaction conditions.
2. How does HFC-227ea compare to other common fluorinated solvents like HFIP or perfluorohexane?
HFC-227ea is significantly less polar than fluorinated alcohols like hexafluoroisopropanol (HFIP), which are known to stabilize charged intermediates.[12] Its properties are more analogous to perfluorinated alkanes, suggesting it will be a poor solvent for polar and ionic species. However, the presence of a hydrogen atom gives it a slight dipole moment, potentially offering different solubility characteristics than fully perfluorinated compounds.
3. What are the primary safety concerns when working with HFC-227ea?
-
High Pressure: Due to its low boiling point, HFC-227ea is handled as a liquefied gas and requires the use of pressure-rated equipment.[13][14]
-
Thermal Decomposition: At high temperatures, HFC-227ea can decompose to form toxic and corrosive products, most notably hydrogen fluoride (HF).[15][16] Adequate ventilation and the avoidance of heat sources are crucial.
-
Asphyxiation Risk: As a gas at ambient conditions, it can displace oxygen in enclosed spaces.[9]
-
Cold Burns: Contact with the liquid form can cause frostbite.[13]
4. How can I handle the low boiling point of HFC-227ea in an experimental setup?
All reactions must be conducted in a sealed, pressure-rated reactor (e.g., a Parr reactor or similar autoclave). The reactor must be equipped with a pressure gauge and a pressure relief valve. Cooling the reactor below -16.4 °C before introducing the solvent can facilitate handling.
5. What are the environmental considerations for using HFC-227ea?
While HFC-227ea has zero ozone depletion potential, it is a potent greenhouse gas with a significant global warming potential.[9] Therefore, it is imperative to prevent its release into the atmosphere. All experimental setups should be designed to be leak-tight, and any waste HFC-227ea should be disposed of in accordance with environmental regulations.
Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments with HFC-227ea.
Problem 1: Poor Solubility of Reactants
-
Symptom: Starting materials do not dissolve, leading to a heterogeneous mixture and poor or no reaction.
-
Cause: HFC-227ea is a non-polar solvent and will not effectively dissolve polar or ionic compounds.
-
Solutions:
-
Reagent Selection: If possible, choose non-polar starting materials or reagents with fluorinated ponytails to enhance solubility.
-
Co-Solvent Addition: Introduce a small amount of a co-solvent that is miscible with HFC-227ea and can help to solubilize the reactants. Non-polar organic solvents or other fluorinated solvents could be explored.
-
Phase-Transfer Catalysis: For reactions involving an ionic species, a phase-transfer catalyst may be employed to shuttle the ion into the HFC-227ea phase.
-
Problem 2: Reaction Fails to Initiate or Proceeds Slowly
-
Symptom: No product is formed, or the reaction rate is significantly lower than in conventional solvents.
-
Cause:
-
Poor solubility of reactants (see Problem 1).
-
The reaction mechanism involves polar or charged intermediates that are destabilized by the non-polar solvent.
-
Insufficient mixing in a pressurized reactor.
-
-
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature will increase the pressure in the reactor and may enhance reaction rates. This must be done with caution, respecting the pressure limits of the equipment and being mindful of the thermal decomposition of HFC-227ea.
-
Enhanced Agitation: Ensure vigorous stirring to overcome potential mass transfer limitations, especially in heterogeneous systems.
-
Catalyst Selection: A catalyst that is soluble and active in a non-polar, fluorinated environment may be required.
-
Problem 3: Difficulty in Product Isolation
-
Symptom: Challenges in separating the product from the solvent and unreacted starting materials.
-
Cause: The low boiling point of HFC-227ea makes traditional work-up procedures difficult.
-
Solutions:
-
Solvent Evaporation: The most straightforward method for non-volatile products is to carefully vent the HFC-227ea from the cooled reactor into a cold trap or through a suitable scrubbing system to capture the solvent.
-
Liquid-Liquid Extraction: If the product is soluble in a conventional organic solvent that is immiscible with HFC-227ea, a low-temperature extraction could be attempted.
-
Precipitation/Crystallization: If the product is a solid with low solubility in HFC-227ea, it may precipitate out of the solution upon cooling.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Test Reaction in HFC-227ea
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been leak-tested.
-
Reagent Loading: Add the solid reactants and a magnetic stir bar to the reactor.
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Cooling: Cool the reactor to a temperature below -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Solvent Addition: Carefully condense a known amount of HFC-227ea gas into the cooled reactor from a cylinder.
-
Reaction: Allow the reactor to warm to the desired temperature while stirring. Monitor the pressure and temperature throughout the reaction.
-
Work-up:
-
Cool the reactor to below -20 °C.
-
Slowly vent the HFC-227ea through a cold trap to recover the solvent.
-
Once the pressure has returned to ambient, open the reactor and isolate the crude product.
-
Diagram: Troubleshooting Workflow for HFC-227ea Reactions
Sources
- 1. Vimal Fire Controls Pvt. Ltd. [vimalfire.com]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. HFC227ea – FM200 & FE227 Suppression Systems - Active Fire Suppression Ltd [activefire-uk.com]
- 4. Kidde HFC-227EA (FM-200) | Suppression Systems [suppression.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. HFC-227 Fire Suppression System - Fire Safety Search [firesafetysearch.com]
- 7. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]
- 8. Exploring the Applications and Benefits of Fluorinated Solvents in Industry [tengerchemical.com]
- 9. suppressionsystems.com [suppressionsystems.com]
- 10. climalife.co.uk [climalife.co.uk]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. airgas.com [airgas.com]
- 14. fire-protection.com.au [fire-protection.com.au]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. nist.gov [nist.gov]
Pressure control and management in experiments with heptafluoropropane
Technical Support Center: Pressure Management in Heptafluoropropane (HFP) Experiments
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: HFP (R-227ea) Pressure Control, Dosing, and Safety Protocols
Introduction: The "Liquefied Gas" Paradox
Welcome. If you are working with Heptafluoropropane (HFP/R-227ea), you are likely encountering a specific set of frustrations: inconsistent dosing weights, pump cavitation ("vapor lock"), or mysterious pressure spikes.
HFP is a liquefied gas .[1][2] At room temperature (
This guide replaces generic advice with field-proven engineering controls.
Module 1: Thermodynamic Behavior & Safety
The Core Issue: HFP has a steep vapor pressure curve. A minor temperature increase in your lab (e.g., sunlight hitting a transfer line) can cause a dramatic pressure spike, potentially rupturing glass vessels or unseating seals.
Data Reference: HFP Vapor Pressure Profile Use this table to calibrate your pressure relief valves (PRV).
| Temperature ( | Temperature ( | Vapor Pressure (bar abs) | Vapor Pressure (psia) | Phase Risk |
| Boiling Point | ||||
| Stable Liquid | ||||
| Standard Lab Condition | ||||
| High Risk (Transport) | ||||
| Critical Safety Limit | ||||
| Critical Point |
Critical Safety Protocol: Never fill a closed vessel more than 80% by volume (liquid density
at). Thermal expansion of the liquid phase in a 100% full vessel ("hydraulic lock") will cause catastrophic failure regardless of the vessel rating.
Module 2: Experimental Setup & Dosing Protocols
The Core Issue: "My pump is running, but no fluid is moving" or "My dose weights are drifting." The Cause: Cavitation (Vapor Lock). As HFP enters the suction side of a pump, the pressure drops. If it drops below the vapor pressure (3.9 bar), the liquid flashes into gas bubbles. The pump then compresses gas instead of moving liquid.
Protocol A: The "Over-Pressure" Recirculation Loop
Best for: Continuous flow chemistry or automated MDI filling.
To prevent cavitation, you must artificially raise the pressure above the natural vapor pressure (Supercharging).
-
Nitrogen Padding: Connect a regulated Nitrogen (
) line to the headspace of your HFP supply tank. Set pressure to above the HFP vapor pressure (Total ). -
Chilled Heads: Use a pump with a chilled head (set to
). This lowers the local vapor pressure, increasing the safety margin. -
Back Pressure Regulation: Place a Back Pressure Regulator (BPR) after your experiment/dosing nozzle.
Visualization: The Anti-Cavitation Loop
Protocol B: Cold Filling (Batch Mode)
Best for: Small-scale MDI formulation or sealing individual canisters.
-
Chill Down: Place the HFP supply vessel and the receiving vessels (e.g., aerosol cans) in a dry ice/acetone bath or cryostat set to
. -
Liquefaction: At this temperature, HFP vapor pressure is negligible (
). It pours like water. -
Gravimetric Fill: Pour or pipette the HFP by weight.
-
Instant Seal: Crimp the valve immediately. As the vessel warms to room temperature, the pressure will rise to the natural 3.9 bar.
Module 3: Troubleshooting Center
Q1: I am detecting a slow pressure loss in my system. Is it the fittings?
Diagnosis: It is likely Elastomer Permeation , not a loose fitting. Mechanism: HFP is lipophilic. It swells and permeates through silicone and certain low-grade Viton seals. The Fix:
-
Replace Seals: Switch all O-rings to EPDM (Ethylene Propylene Diene Monomer) . EPDM has excellent resistance to HFCs.[3][4]
-
Verification: Do not use soapy water (Snoop). It is ineffective for heavy gas micro-leaks. Use a heated diode refrigerant leak detector (sniffer) calibrated for R-134a or R-227ea.
Q2: My suspension formulation (MDI) clogs the nozzle instantly.
Diagnosis: Ostwald Ripening driven by pressure fluctuation. Mechanism: If your system pressure fluctuates, HFP evaporates and re-condenses. This thermal cycling causes small drug particles to dissolve and redeposit onto larger particles, forming large crystals that clog nozzles. The Fix:
-
Maintain strictly constant temperature (
). -
Add a small percentage of ethanol (
) as a co-solvent to stabilize the solution thermodynamics, if the chemistry allows.
Q3: The pump makes a loud "gravel" noise and flow is erratic.
Diagnosis: Classic Cavitation. The Fix:
-
Check Suction Line: Is the tube diameter too small? Narrow tubes cause pressure drop. Increase tubing ID to 1/4" or 3/8".
-
Lower Pump Height: Place the pump physically lower than the supply tank. Gravity assists the "Net Positive Suction Head" (NPSH).
-
Insulate: Insulate the suction line. If the lab is
and the fluid is moving slowly, it warms up and vaporizes before hitting the pump.
Visualization: Troubleshooting Logic
References
-
NIST Chemistry WebBook. 1,1,1,2,3,3,3-Heptafluoropropane (R-227ea) Thermophysical Properties. National Institute of Standards and Technology.[5] [Link]
-
Koura (formerly Mexichem). Zephex® 227ea Technical Data Sheet for Pharmaceutical Propellants. [Link]
-
Myrdal, P. B., et al. (2014). Advances in Metered Dose Inhaler Technology: Formulation and Manufacturing. AAPS PharmSciTech. [Link]
Sources
Validation & Comparative
Efficacy of HFC-227ea compared to Halon 1301 for extinguishing Class A, B, and C fires
Executive Summary: The Shift from Chemical to Physical Suppression
For decades, Halon 1301 (Bromotrifluoromethane) was the gold standard for protecting high-value assets, offering rapid extinguishment via chemical chain-breaking. However, its high Ozone Depletion Potential (ODP) necessitated a global phase-out under the Montreal Protocol.
HFC-227ea (Heptafluoropropane) , commonly known as FM-200™, has emerged as the primary replacement. While it shares the "clean agent" profile (electrically non-conductive, residue-free), its mechanism of action is fundamentally different.
The Verdict for Researchers:
-
Efficacy: Halon 1301 is chemically superior (requiring ~3.5% v/v), whereas HFC-227ea relies primarily on physical heat absorption (requiring ~7.0-9.0% v/v).
-
Safety: HFC-227ea offers a wider safety margin for human occupancy (NOAEL 9.0%) compared to Halon 1301 (NOAEL 5.0%), making it the preferred choice for occupied lab environments.
-
Risk: HFC-227ea produces significantly higher yields of Hydrogen Fluoride (HF) upon thermal decomposition, necessitating faster discharge times (<10 seconds) to minimize acid gas formation.
Physicochemical & Environmental Profile[1][2][3]
For pharmaceutical and chemical safety professionals, understanding the molecular behavior is critical. Note that HFC-227ea is also used as a pharmaceutical propellant in Metered Dose Inhalers (MDIs), attesting to its low toxicity profile.
| Feature | Halon 1301 ( | HFC-227ea ( | Impact Analysis |
| Molar Mass | 148.91 g/mol | 170.03 g/mol | HFC-227ea requires ~1.7x more mass storage for equivalent suppression. |
| Boiling Point | -57.8 °C | -16.4 °C | Both vaporize rapidly; HFC-227ea requires nitrogen super-pressurization (25 or 42 bar). |
| Ozone Depletion (ODP) | ~10 - 16 | 0 | Critical: HFC-227ea is compliant with the Montreal Protocol. |
| GWP (100-yr) | ~7,140 | ~3,220 | HFC-227ea is lower but still regulated under the Kigali Amendment. |
| NOAEL | 5.0% | 9.0% | Safety: HFC-227ea is safer for occupied clean rooms. |
| LOAEL | 7.5% | 10.5% | Cardiac sensitization threshold is higher for HFC-227ea. |
Mechanistic Analysis: Radical Scavenging vs. Heat Absorption
To understand the difference in efficacy, we must look at the molecular pathway of extinguishment.
-
Halon 1301 (Chemical): Releases Bromine radicals (
) which act as catalytic scavengers, interrupting the combustion chain reaction ( , ). -
HFC-227ea (Physical + Chemical): ~80% of its efficacy is physical cooling (high heat capacity absorbs flame energy). ~20% is chemical (release of
radicals).
Diagram 1: Suppression Pathways
The following diagram illustrates the catalytic efficiency of Halon versus the heat-sink dominance of HFC-227ea.
Figure 1: Comparative mechanism of action. Note the regenerative Bromine cycle in Halon 1301, which explains its lower required concentration compared to the linear heat absorption of HFC-227ea.
Efficacy by Fire Class
Class A: Ordinary Combustibles (Paper, Wood, Plastics)
In laboratory settings involving archives or packaging, Class A efficacy is defined by the ability to extinguish surface burning and penetrate deep-seated fires.
-
Halon 1301: Extremely effective at 3.5% - 5%.
-
HFC-227ea: Requires higher concentrations (Min: 5.8%, Design: 7.5% per NFPA 2001).
-
Critical Note: For deep-seated fires (e.g., cable bundles), HFC-227ea requires a "soaking time" (maintenance of concentration) of at least 10 minutes to prevent reignition.
Class B: Flammable Liquids (Solvents, Fuels)
This is the standard benchmark for chemical suppression, measured via the Cup Burner Test .
-
Halon 1301: Cup burner value for Heptane is ~2.9% - 3.5% .
-
HFC-227ea: Cup burner value for Heptane is 6.7% .
-
Implication: You must store approximately twice the volume of HFC-227ea to protect the same solvent storage locker as Halon 1301.
Class C: Electrical (Energized Equipment)
Both agents are electrically non-conductive (dielectric).
-
Dielectric Strength: HFC-227ea has a relative dielectric strength of ~2.0 (relative to
), making it safe for server rooms and energized spectrometers. -
Thermal Shock: HFC-227ea is stored as a liquid but discharges as a gas. While it causes a temperature drop, it does not cause the thermal shock associated with
, making it safe for sensitive circuit boards.
Toxicology & Decomposition Hazards[4]
This section is vital for drug development professionals handling safety protocols.
1. The HF Issue (Acid Gas): Because HFC-227ea relies on heat absorption, the molecule stays in the flame zone longer before extinguishing it.
-
Result: Thermal decomposition of HFC-227ea produces Hydrogen Fluoride (HF) .
-
Data: HFC-227ea produces 5x to 10x more HF than Halon 1301 during suppression.[1]
-
Mitigation: Systems are designed to discharge in <10 seconds . Rapid discharge cools the flame quickly, minimizing the time available for HF production.
2. Human Safety (NOAEL/LOAEL):
-
Halon 1301: NOAEL 5%.[2][3] If a system requires 6% for a specific hazard, it is unsafe for occupied areas without time delays.
-
HFC-227ea: NOAEL 9%.[4] Most Class A/C designs are 7-8%, well within the safety limit. This makes HFC-227ea superior for occupied labs.
Experimental Protocol: The Cup Burner Test
To validate these efficacy values, the Cup Burner Method (ISO 14520 / NFPA 2001 Annex B) is the industry standard. As a scientist, you should reference this protocol when comparing agent data sheets.
Workflow Diagram
Figure 2: Standardized Cup Burner methodology for determining Minimum Extinguishing Concentration (MEC).
Protocol Steps:
-
Apparatus: Use a co-axial glass chimney (85mm ID) with a fuel cup positioned in the center.
-
Fuel: Standard n-Heptane (HPLC grade).
-
Air/Agent Mix: Air flows upward through the chimney. The agent (HFC-227ea) is introduced into the air stream upstream of the chimney to ensure perfect mixing.
-
Ignition: Ignite the fuel and allow a 90-second pre-burn to stabilize the flame.
-
Titration: Gradually increase the concentration of HFC-227ea in the air stream.
-
Endpoint: The concentration at which the flame visibly detaches from the cup and extinguishes is the Cup Burner Value .
-
Calculation:
References
-
NFPA (National Fire Protection Association). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems. (2022 Edition).[5] [5][6]
-
U.S. EPA (Environmental Protection Agency). Substitutes in Total Flooding Agents (SNAP Program).
-
Mano, H., et al. "Production of Carbon Monoxide During Fire Suppression Using Halon Replacements." International Association for Fire Safety Science (IAFSS).
- Robin, M.L. "A Review of the Thermal Decomposition of Halo-carbon Fire Suppression Agents." DuPont Fluoroproducts Technical White Paper.
-
ISO (International Organization for Standardization). ISO 14520-1: Gaseous fire-extinguishing systems — Physical properties and system design.
Sources
A Researcher's Guide to Correlating Experimental Drug Solubility in HFC-227ea with Predictive Models
Introduction: The Critical Role of Solubility in Inhalation Therapy
Heptafluoropropane (HFC-227ea), a non-ozone-depleting hydrofluoroalkane, has emerged as a vital propellant in the formulation of pressurized metered-dose inhalers (pMDIs).[1] Its favorable safety profile and physicochemical properties make it a suitable replacement for chlorofluorocarbons (CFCs). The efficacy of a pMDI formulation is intrinsically linked to the solubility of the active pharmaceutical ingredient (API) in the propellant. Poor solubility can lead to physical instability, inaccurate dosing, and compromised lung deposition, ultimately impacting therapeutic outcomes.
Therefore, a thorough understanding and accurate prediction of drug solubility in HFC-227ea are paramount during pharmaceutical development. This guide provides a comprehensive comparison of experimental methods for determining drug solubility in this propellant with two powerful predictive models: Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). By understanding the correlation between empirical data and predictive modeling, researchers can streamline formulation development, reduce experimental overhead, and accelerate the journey of new inhalation therapies to patients.
Part 1: The Gold Standard - Experimental Determination of Drug Solubility in HFC-227ea
The definitive measure of a drug's solubility in a propellant is through meticulous experimental determination. Given the volatile nature of HFC-227ea, specialized high-pressure equipment and methodologies are required.
Methodology: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the equilibrium solubility of a drug in HFC-227ea. This self-validating system ensures accuracy and reproducibility.
1. Materials and Equipment:
- High-pressure solubility cell with a sapphire window for visual observation.
- High-pressure syringe pump for precise propellant delivery.
- Temperature-controlled bath to maintain isothermal conditions.
- Magnetic stirrer for agitation.
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector for drug quantification.
- Micronized drug substance of interest.
- Pharmaceutical-grade HFC-227ea.
2. Experimental Workflow:
Figure 1: Experimental workflow for determining drug solubility in HFC-227ea.
Step-by-Step Procedure:
-
Drug Addition: An excess amount of the micronized drug is accurately weighed and placed into the high-pressure cell. The excess is crucial to ensure that a saturated solution is achieved.
-
Cell Assembly and Purging: The cell is securely assembled, and the system is purged with an inert gas, such as nitrogen, to remove any residual air and moisture, which could affect the solubility measurement.
-
Pressurization with HFC-227ea: The temperature of the cell is brought to the desired experimental temperature using the circulating bath. HFC-227ea is then introduced into the cell using the high-pressure syringe pump until the desired pressure is reached.
-
Equilibration: The mixture is continuously agitated using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid drug, visible through the sapphire window, confirms saturation.
-
Sampling: Once equilibrium is established, a sample of the supernatant is carefully withdrawn through a filtered dip tube to prevent solid particles from being collected. The sample is then expanded to atmospheric pressure, and the propellant is allowed to evaporate, leaving the dissolved drug.
-
HPLC Analysis: The collected drug residue is dissolved in a suitable solvent and quantified using a validated HPLC method.
-
Data Interpretation: The solubility is calculated as the mass of the drug per unit mass or volume of the propellant.
Causality Behind Experimental Choices:
-
Excess Drug: Ensures that the solution is saturated, representing the maximum amount of drug that can be dissolved under the given conditions.
-
Isothermal and Isobaric Conditions: Temperature and pressure significantly influence solubility; therefore, maintaining constant conditions is critical for reproducibility.
-
Agitation: Continuous stirring facilitates the dissolution process and helps in reaching equilibrium faster.
-
Equilibration Time: Sufficient time is necessary for the dissolution process to reach a steady state.
-
Filtered Sampling: Prevents the collection of undissolved drug particles, which would lead to an overestimation of solubility.
Part 2: The Predictive Powerhouse - In Silico Solubility Models
Predictive models offer a time and resource-efficient alternative to extensive experimental screening. By leveraging computational chemistry and thermodynamic principles, these models can provide valuable insights into drug-propellant interactions.
A. Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified
The HSP model is based on the principle that substances with similar intermolecular forces are likely to be miscible.[1][2] It dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The "distance" (Ra) between the HSP values of a drug and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
HSP Calculation Workflow:
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)
Executive Summary: The "Do Not Vent" Mandate
As researchers and drug development professionals, you likely utilize 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) as a propellant in pharmaceutical Metered Dose Inhalers (MDIs) or as a fire suppression agent (FM-200™) in your server rooms and pilot plants.
The critical directive is simple: Never vent HFC-227ea to the atmosphere.
While HFC-227ea was introduced as a non-ozone-depleting replacement for Halon 1301, it is a potent greenhouse gas. Its disposal is strictly regulated not just by environmental ethics, but by federal law under the EPA Clean Air Act (40 CFR Part 82) and the AIM Act . This guide provides the technical justification and logistical workflows to ensure your disposal procedures are compliant, safe, and scientifically sound.
Part 1: The Physicochemical Basis of Disposal
To understand the disposal requirements, one must understand the molecule's thermodynamic stability and environmental impact.
Global Warming Potential (GWP)
HFC-227ea is a fluorinated alkane.[1][2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule exceptionally stable in the lower atmosphere. It does not break down readily, leading to an atmospheric lifetime of approximately 34-40 years.
-
Mechanism: When vented, it absorbs infrared radiation in the "atmospheric window" (8-13 µm), trapping heat 3,220 times more effectively than CO₂ over a 100-year period [1, 2].
Thermal Decomposition and HF Formation
You cannot dispose of HFC-227ea in a standard solid waste incinerator. At temperatures exceeding 700°C (1300°F), the molecule decomposes. Without proper hydrogen sources and acid scrubbing, this decomposition yields Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
-
Risk: HF is highly corrosive to incinerator refractory brick and acutely toxic to humans.
-
Solution: Disposal requires High-Temperature Incineration (Rotary Kiln) equipped with caustic scrubbers to neutralize the HF into harmless salts (e.g., CaF₂) [3].
Table 1: Physical Properties & Regulatory Limits
| Property | Value | Operational Implication |
| Chemical Formula | C₃HF₇ | Hydrofluorocarbon (HFC) |
| CAS Number | 431-89-0 | Use for waste manifesting |
| UN Number | UN 3296 | Required for transport labeling |
| Boiling Point | -16.4°C (2.5°F) | Gas at room temp; liquid under pressure |
| Vapor Pressure | 58.8 psia @ 21°C | High pressure risk; do not puncture cylinders |
| GWP (100-yr) | ~3,220 | Illegal to vent (EPA 40 CFR 82 Subpart F) |
| ODP | 0 | Non-ozone depleting |
Part 2: Immediate Safety & Pre-Disposal Protocol
Before initiating logistics, the inventory must be assessed for integrity.
Cylinder Assessment Workflow
The disposal path depends entirely on the physical state of the vessel. Use the following decision matrix to determine your workflow.
Figure 1: Decision matrix for assessing HFC-227ea cylinders prior to shipment. Note the critical divergence for leaking vessels.
Handling Precautions
-
Frostbite Risk: Rapid expansion of gas can freeze tissue instantly. Always wear insulated gloves and safety goggles when manipulating valves.
-
Asphyxiation: HFC-227ea is heavier than air.[4][5] In the event of a leak in a low-lying area (pits, basements), it displaces oxygen. Ensure oxygen monitors are active in storage areas [4].
Part 3: Disposal Workflows
Option A: Reclamation (The "Gold Standard")
Applicability: Pure HFC-227ea in original cylinders. Why: The AIM Act is phasing down HFC production. Reclaiming gas preserves the molecule for critical uses (like aviation fire suppression) and is often cost-neutral or generates a credit.
-
Contact Supplier: Reach out to the original vendor (e.g., Chemours, Kidde, Fike). Most have a "Take-Back" program.
-
Verify Purity: The reclaimer will require a certification that the gas has not been mixed with other refrigerants or solvents.
-
Shipping:
Option B: Thermal Destruction (Waste Stream)
Applicability: Contaminated gas, mixed solvents, or damaged cylinders. Why: If the gas cannot be purified, it must be destroyed to prevent environmental release.[7]
-
Select a TSDF: You must use a Treatment, Storage, and Disposal Facility (TSDF) permitted for halogenated organic waste.
-
Profile the Waste: Submit a waste profile sheet listing "this compound" and "Potential HF generation upon combustion."
-
The Destruction Process: The TSDF will feed the gas into a rotary kiln at >1000°C. The fluorine atoms are stripped and converted to HF, which is immediately captured in a caustic scrubber (typically Calcium Hydroxide or Sodium Hydroxide) [5].
Figure 2: The chemical fate of HFC-227ea during thermal destruction. Note the critical scrubbing step to prevent acid gas release.
Part 4: Emergency Procedures
If a cylinder fails or a significant leak occurs during the disposal setup:
-
Evacuate: Leave the immediate area. Vapors are heavier than air and will accumulate at floor level.
-
Ventilate: If safe to do so, increase ventilation rates (fume hood sash up, emergency exhaust on).
-
Monitor: Do not re-enter without Self-Contained Breathing Apparatus (SCBA) unless oxygen levels are confirmed safe.
-
HF Awareness: If the gas was exposed to fire or high heat before the leak, assume the presence of Hydrofluoric Acid. Do not touch any liquid residue.
References
-
Intergovernmental Panel on Climate Change (IPCC). (2007). Fourth Assessment Report: Climate Change 2007 - The Physical Science Basis (Table 2.14). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024).[8] Global Warming Potentials of ODS Substitutes.[8] Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Destruction of Ozone Depleting Substances and Fluorinated Greenhouse Gases. Technical Report. Retrieved from [Link]
-
Airgas. (2022). Safety Data Sheet: HFC-227ea.[1][9][10] Retrieved from [Link]
-
Code of Federal Regulations. 40 CFR Part 82 - Protection of Stratospheric Ozone. Retrieved from [Link]
Sources
- 1. This compound | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pulsant.com [pulsant.com]
- 4. firetec-systems.com [firetec-systems.com]
- 5. firetec-systems.com [firetec-systems.com]
- 6. firesecurity.gr [firesecurity.gr]
- 7. epa.gov [epa.gov]
- 8. ceae.ku.edu [ceae.ku.edu]
- 9. eunixfire.com [eunixfire.com]
- 10. airgas.com [airgas.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
